4-Amino-1H-indazol-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKLHBFVRPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579744 | |
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-08-5 | |
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Amino-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a feasible two-step synthetic route based on established chemical transformations of related indazole derivatives. The proposed synthesis involves the formation of a key nitro-substituted indazolol intermediate, followed by a selective reduction of the nitro group to the desired amine.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in two primary stages:
-
Diazotization and Cyclization: Synthesis of the key intermediate, 4-nitro-1H-indazol-3-ol, from a suitable aniline precursor.
-
Chemoselective Reduction: Reduction of the nitro group of 4-nitro-1H-indazol-3-ol to the corresponding amine, yielding the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section details the experimental procedures for the proposed synthetic route.
Step 1: Synthesis of 4-Nitro-1H-indazole
Reaction:
Caption: Synthesis of 4-Nitro-1H-indazole.
Experimental Procedure:
-
Prepare an aqueous solution of sodium nitrite by dissolving 20 g (0.29 mol) of sodium nitrite in 50 mL of water.
-
In a separate reaction vessel equipped with an overhead stirrer, prepare a solution of 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid.
-
Cool the aniline solution to 0°C.
-
To the vigorously stirred aniline solution, add the aqueous sodium nitrite solution all at once. Precipitation should be observed almost immediately.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Collect the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting dark orange solid in water, filter, and dry to yield the product.
Quantitative Data:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Methyl-3-nitroaniline | 152.15 | 20 | 0.13 |
| Sodium Nitrite | 69.00 | 20 | 0.29 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| 4-Nitro-1H-indazole | 163.12 | 14-21 | ~99 |
Note: The subsequent conversion of 4-nitro-1H-indazole to 4-nitro-1H-indazol-3-ol would require an additional synthetic step, such as oxidation, which is not detailed here due to a lack of specific literature precedent.
Step 2: Reduction of 4-Nitro-1H-indazol-3-ol to this compound
The reduction of the nitro group on the indazole ring can be achieved using various reagents. A common and effective method is the use of tin(II) chloride in an alcoholic solvent. This method is generally selective for the nitro group and is compatible with other functional groups on the aromatic ring.
Reaction:
References
An In-depth Technical Guide to 4-Amino-1H-indazol-3-ol: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1H-indazol-3-ol is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, its tautomeric forms, and potential synthetic routes. Furthermore, it explores the biological significance of the amino-indazol-ol scaffold, drawing upon data from closely related analogues to infer potential therapeutic applications. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.
Chemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, computational methods provide valuable predictions for its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | - |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 89792-08-5 | - |
| Predicted Boiling Point | 476.4 ± 25.0 °C at 760 mmHg | |
| Predicted Density | 1.6 ± 0.1 g/cm³ | |
| Predicted Flash Point | 241.9 ± 23.2 °C | |
| Predicted XLogP3 | 0.47 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Topological Polar Surface Area | 67.2 Ų |
Note: The physical properties listed are predicted values and await experimental verification.
Tautomerism
A critical chemical feature of 1H-indazol-3-ols is their existence in tautomeric equilibrium with 1,2-dihydro-3H-indazol-3-ones.[2][3][4][5] This equilibrium can be influenced by the solvent, pH, and substitution pattern on the indazole ring. The presence of both tautomers can have significant implications for the molecule's biological activity and pharmacokinetic properties.
Caption: Tautomeric equilibrium of this compound.
Synthesis and Experimental Protocols
General Synthetic Strategy
The synthesis of 3-aminoindazoles often proceeds via the reaction of a suitably substituted 2-halobenzonitrile with hydrazine.[6] For this compound, a potential precursor would be a 2-halo-6-nitrobenzonitrile, followed by reduction of the nitro group and subsequent cyclization and hydrolysis steps.
Caption: A potential synthetic pathway for this compound.
General Experimental Protocol for Indazole Synthesis
The following is a generalized protocol based on the synthesis of related indazole derivatives and should be optimized for the specific target molecule.[7][8][9][10]
-
Reaction Setup: A solution of the starting substituted benzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Hydrazine hydrate (excess, typically 3-5 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired indazole derivative.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been reported, the broader classes of indazol-3-ols and 3-aminoindazoles are of significant interest in drug discovery.
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[11][12] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO increases the levels of D-serine in the brain, which can potentiate NMDA receptor function. This mechanism is being explored for the treatment of schizophrenia and other neurological disorders.
Caption: Potential mechanism of action via DAAO inhibition.
Kinase Inhibition
The 3-aminoindazole scaffold is a well-established hinge-binding motif in kinase inhibitors.[13][14] The amino group can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. Various 3-aminoindazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) and other kinases, demonstrating significant anti-proliferative activity in cancer cell lines.[13][14][15][16][17]
Conclusion
This compound represents an intriguing, yet underexplored, molecule within the medicinally relevant indazole family. Based on the established biological activities of its parent scaffolds, it holds potential as a starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further experimental investigation is warranted to fully characterize its physicochemical properties, develop efficient synthetic routes, and evaluate its biological activity profile. This guide provides a consolidated overview of the current knowledge to facilitate and inspire future research in this promising area.
References
- 1. 3-amino-1H-indazol-5-ol|CAS 88805-70-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Physicochemical Characteristics of 4-Amino-1H-indazol-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-Amino-1H-indazol-3-ol, a heterocyclic organic compound of interest in medicinal chemistry. Due to its structural motifs, namely the 3-aminoindazole core, this molecule is recognized as a potential scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neuroscience. This document summarizes available quantitative data, outlines general experimental protocols for its synthesis and analysis based on related compounds, and visualizes its potential mechanisms of action through signaling pathway diagrams.
Core Physicochemical Data
The following table summarizes the available physicochemical properties for this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for melting point, pKa, and aqueous solubility for this exact molecule are not readily found in publicly available literature, hence computed values are provided.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Exact Mass | 149.058911855 Da | [1] |
| Boiling Point | 476.4 ± 25.0 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 241.9 ± 23.2 °C (Predicted) | [1] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.0 (Predicted) | [1] |
| Topological Polar Surface Area | 67.2 Ų (Predicted) | [1] |
| Hydrogen Bond Donor Count | 3 (Predicted) | [1] |
| Hydrogen Bond Acceptor Count | 3 (Predicted) | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and analysis of this compound is not extensively documented in the literature, the following sections outline general methodologies based on the synthesis and analysis of structurally related indazole derivatives.
Synthesis of Indazole Scaffolds
The synthesis of 3-aminoindazole derivatives often involves the cyclization of appropriately substituted 2-halobenzonitriles with hydrazine.[2][3] A general synthetic route is outlined below.
General Synthetic Workflow for 3-Aminoindazoles
Reaction Steps:
-
Starting Material : The synthesis typically begins with a substituted 2-halobenzonitrile. For this compound, an appropriately substituted precursor would be required.
-
Cyclization : The 2-halobenzonitrile is reacted with hydrazine hydrate in a suitable solvent. The reaction often requires heating to proceed to completion.[2]
-
Purification : The resulting 3-aminoindazole product is then purified using standard techniques such as recrystallization or column chromatography.[4]
Analytical Characterization
The characterization of indazole derivatives commonly employs a combination of spectroscopic and chromatographic techniques to confirm the structure and purity of the synthesized compound.
Analytical Workflow for Compound Characterization
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is typically employed.
-
Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity.[5]
-
Infrared (IR) Spectroscopy : This method helps to identify the presence of key functional groups, such as N-H, O-H, and C=O bonds.
Potential Biological Activity and Signaling Pathways
The 3-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. Based on the literature for related compounds, this compound may exhibit inhibitory activity against D-amino acid oxidase (DAAO) and receptor tyrosine kinases (RTKs).
D-Amino Acid Oxidase (DAAO) Inhibition
DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[6][7] Inhibition of DAAO can lead to increased levels of D-serine, thereby enhancing NMDA receptor neurotransmission. This mechanism is being explored for the treatment of schizophrenia.[8]
Potential Signaling Pathway of DAAO Inhibition
References
- 1. echemi.com [echemi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
A pivotal aspect of the structural analysis of 3-hydroxyindazoles is the phenomenon of tautomerism, where the molecule can exist in equilibrium between the -ol and the -one forms (4-Amino-1H-indazol-3-ol and 4-Amino-1,2-dihydro-3H-indazol-3-one). This guide will address this challenge head-on, demonstrating how a combination of analytical techniques can be employed to unequivocally determine the predominant tautomeric form and the complete molecular structure.
The Elucidation Workflow: A Multi-pronged Analytical Strategy
The definitive determination of a molecule's structure is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methods. The workflow for elucidating the structure of this compound is a systematic process, beginning with its synthesis and purification, followed by a comprehensive spectroscopic analysis.
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Synthesis and Purification - The Foundation of Analysis
A plausible synthetic route to this compound would likely involve the cyclization of a suitably substituted precursor. A common method for the synthesis of 3-aminoindazoles starts from 2-halobenzonitriles.
Experimental Protocol: Representative Synthesis
A representative synthesis protocol adapted from methods for similar indazole compounds is as follows:
-
Starting Material: 2-Fluoro-6-nitrobenzonitrile.
-
Reaction with Hydrazine: The starting material is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux. This step leads to the formation of the indazole ring.
-
Reduction of the Nitro Group: The resulting 4-nitro-1H-indazol-3-amine is then subjected to a reduction reaction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Formation of the Hydroxyl Group: The 3-amino group can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Following the synthesis, purification of the crude product is essential to obtain a sample of high purity for accurate spectroscopic analysis. Column chromatography using silica gel is a standard and effective method for this purpose.
Part 2: Spectroscopic Characterization - Deciphering the Molecular Language
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) is the first port of call to determine the exact molecular weight and, consequently, the molecular formula of the synthesized compound.
Expected Data:
For this compound, the chemical formula is C₇H₇N₃O. The expected monoisotopic mass would be 149.0589 g/mol .
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃O |
| Monoisotopic Mass | 149.0589 |
| Molecular Weight | 149.15 |
Experimental Protocol: Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) in positive ion mode is a suitable technique for this type of molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, should be used to obtain an accurate mass measurement to four decimal places.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Analysis: The resulting mass spectrum will show a peak for the protonated molecule [M+H]⁺. The measured m/z value of this peak is used to confirm the molecular formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be crucial in identifying the N-H, O-H, and aromatic C-H and C=C bonds. The position and shape of these absorption bands can also offer clues about the tautomeric equilibrium.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H stretch (in -ol form) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Two sharp bands (primary amine) |
| N-H stretch (indazole ring) | 3100-3300 | Broad |
| C=O stretch (in -one form) | 1650-1700 | Strong, sharp |
| Aromatic C-H stretch | 3000-3100 | Sharp |
| Aromatic C=C stretch | 1450-1600 | Multiple sharp bands |
The presence of a strong, sharp peak around 1650-1700 cm⁻¹ would suggest a significant contribution from the 4-Amino-1,2-dihydro-3H-indazol-3-one tautomer. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would favor the this compound form.
Experimental Protocol: FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
Sample Preparation: A small amount of the purified solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment and connectivity of each atom. For this compound, both ¹H and ¹³C NMR, along with 2D NMR techniques, are essential.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
The choice of solvent is critical, as it can influence the tautomeric equilibrium. DMSO-d₆ is a common solvent for indazole derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~6.5-6.7 | d | 1H | Ortho to the amino group, upfield shift. |
| H-6 | ~6.9-7.1 | t | 1H | Coupled to H-5 and H-7. |
| H-7 | ~7.2-7.4 | d | 1H | Downfield relative to H-5. |
| -NH₂ | ~4.5-5.5 | br s | 2H | Broad signal due to exchange. |
| -OH | ~9.0-11.0 | br s | 1H | Broad signal, chemical shift is concentration and temperature dependent. |
| -NH (indazole) | ~11.0-13.0 | br s | 1H | Broad signal, characteristic of indazole N-H. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~150-160 | Carbon bearing the hydroxyl group. |
| C-3a | ~115-125 | Bridgehead carbon. |
| C-4 | ~140-150 | Carbon bearing the amino group. |
| C-5 | ~105-115 | Ortho to the amino group, shielded. |
| C-6 | ~120-130 | Aromatic CH. |
| C-7 | ~110-120 | Aromatic CH. |
| C-7a | ~135-145 | Bridgehead carbon. |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indazol-3-ol and Related Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities.[1] The specific compound, 4-Amino-1H-indazol-3-ol, incorporates both an amino and a hydroxyl group, making it a molecule of interest for forming various interactions in biological systems. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development of such compounds. This guide outlines the expected spectroscopic signatures for this compound and provides generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Profile of this compound
The presence of the amino (-NH₂) and hydroxyl (-OH) groups, along with the indazole core, will dictate the key features of the spectra.
-
¹H NMR: The aromatic protons on the benzene ring portion of the indazole are expected to appear in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the amino and hydroxyl groups. The protons of the -NH₂ and -OH groups will likely appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The N-H proton of the indazole ring is also expected to be a broad singlet, typically downfield (δ 10-13 ppm).
-
¹³C NMR: The aromatic carbons of the indazole ring are expected in the range of δ 100-150 ppm. The carbon bearing the hydroxyl group (C3) would likely be shifted downfield, while the carbon with the amino group (C4) would also show a characteristic shift.
-
IR Spectroscopy: Key vibrational bands would include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.[2]
-
N-H stretching of the amino group: Typically two bands for a primary amine in the 3300-3500 cm⁻¹ region.[3]
-
N-H stretching of the indazole ring: A broad band, often overlapping with the O-H stretch.
-
C=C aromatic stretching: In the 1450-1600 cm⁻¹ region.
-
C-N and C-O stretching: In the fingerprint region (below 1400 cm⁻¹).
-
-
Mass Spectrometry: The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would correspond to the molecular weight of the compound (C₇H₇N₃O, 149.15 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, HCN, or N₂.
Spectroscopic Data of Representative Indazole Derivatives
To provide a practical reference, the following tables summarize spectroscopic data for several indazole derivatives.
Table 1: ¹H NMR Data for Selected Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1H-Indazole | DMSO-d₆ | 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) |
| 1H-Indazol-3-amine | Not Specified | Data available but specific shifts not detailed in provided context.[4] |
| 1H-Indazol-5-amine | Not Specified | Data available but specific shifts not detailed in provided context.[5] |
Table 2: ¹³C NMR Data for Selected Indazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1H-Indazole | Not Specified | Data available but specific shifts not detailed in provided context. |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | CDCl₃ | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |
| 1H-Indazole Carboxylic Acids | Not Specified | A range of chemical shifts are reported for various carboxylic acid derivatives of 1H-indazole.[6] |
Table 3: IR and Mass Spectrometry Data for a Representative Indazole
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 1055, 1124, 1169, 1238, 1340 | HRMS (ESI): calcd for C₁₄H₁₀F₃N₂ [M+H]⁺ 263.0791, found 263.0792; LRMS (EI): 262 (M⁺, 100), 243, 235, 77, 51.[7] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a novel indazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons (-NH₂, -OH, -NH). DMSO-d₆ is often a good choice for indazoles as it can help in observing exchangeable protons.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8] The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[9]
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[10] Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample (KBr pellet or salt plate with film) in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).[11]
-
Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.[11]
-
Filter the final solution if any particulate matter is present.[11]
-
-
Data Acquisition:
-
Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) provides fragmentation patterns useful for structural elucidation.[12] Electrospray Ionization (ESI) is a softer technique often used for determining the molecular weight of more polar or thermally labile compounds.[12]
-
Mass Analyzer: The ions are separated based on their mass-to-charge (m/z) ratio.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact mass of the molecular ion, which allows for the calculation of the molecular formula.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel indazole compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel indazole.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Spectroscopic Analysis of Indazole Derivatives - A Case Study on 1H-Indazole
Disclaimer: Despite a comprehensive search, specific experimental 1H NMR data for 4-Amino-1H-indazol-3-ol could not be located in the public domain. To fulfill the structural and content requirements of this request, this guide provides a detailed analysis of the closely related parent compound, 1H-Indazole . The methodologies and data presentation formats provided herein serve as a comprehensive template for the analysis of substituted indazoles such as this compound.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. A fundamental aspect of characterizing these molecules is the use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which provides detailed information about the molecular structure. This guide outlines the typical ¹H NMR spectral features of the indazole core, using 1H-Indazole as a representative example, and provides the necessary experimental context.
Predicted ¹H NMR Data for this compound
While experimental data is unavailable, a predicted ¹H NMR spectrum would be influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. The amino group at position 4 would likely cause an upfield shift (to lower ppm values) for the adjacent protons at positions 5 and 7. The hydroxyl group at position 3 would also influence the electronic environment. The protons on the benzene ring would likely appear as a complex splitting pattern. The N-H and O-H protons would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹H NMR Spectral Data for 1H-Indazole
The following table summarizes the ¹H NMR spectral data for the parent compound, 1H-Indazole, in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.104 | s | - |
| H-4 | 7.783 | d | 8.12 |
| H-5 | 7.128 | t | 6.89 |
| H-6 | 7.362 | t | 8.46 |
| H-7 | 7.578 | d | 8.46 |
| N-H | 13.1 | br s | - |
Data sourced from publicly available spectral databases.
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of an indazole derivative is provided below.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the indazole compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (N-H, O-H). Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is typically used.[1][2][3]
-
Tuning and Shimming: The spectrometer probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is commonly used.
-
Number of Scans: Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full relaxation of the protons.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is usually sufficient to cover the expected chemical shift range for protons in organic molecules.
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The relative areas under the peaks are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
-
Visualization of 1H-Indazole Structure and Proton Assignments
The following diagram illustrates the chemical structure of 1H-Indazole with its proton assignments.
Caption: Chemical structure of 1H-Indazole with proton numbering.
References
In-Depth Technical Guide: 13C NMR Analysis of 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-1H-indazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental 13C NMR data for this specific molecule in the reviewed literature, this guide presents predicted chemical shifts based on data from structurally related indazole derivatives. Furthermore, a detailed, generalized experimental protocol for acquiring 13C NMR spectra of such compounds is provided, along with a logical workflow diagram.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated by analyzing published data for unsubstituted 1H-indazole and various substituted indazoles, and applying known substituent chemical shift (SCS) effects for amino and hydroxyl groups on aromatic and heterocyclic systems. It is crucial to note that these are theoretical values and experimental verification is required for confirmation.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Rationale for Prediction |
| C3 | ~155 | The presence of the enolic hydroxyl group at C3 is expected to significantly deshield this carbon, leading to a downfield shift. This is a characteristic feature of the indazol-3-ol tautomer. |
| C3a | ~140 | This carbon is part of the fused ring system and its chemical shift is influenced by both the pyrazole and benzene rings. |
| C4 | ~145 | The strong electron-donating amino group at this position is predicted to cause a significant downfield shift due to resonance effects. |
| C5 | ~110 | The amino group at the adjacent carbon (C4) is expected to have a shielding effect on C5. |
| C6 | ~125 | This carbon is expected to have a chemical shift similar to that of the corresponding carbon in unsubstituted indazole, with minor influence from the distant substituents. |
| C7 | ~115 | The position ortho to the pyrazole nitrogen and meta to the amino group will experience moderate shielding. |
| C7a | ~120 | This carbon is adjacent to the pyrazole ring and its chemical shift is influenced by the overall electronic distribution of the bicyclic system. |
Note: These predictions are based on the analysis of substituent effects and data from related compounds. Actual experimental values may vary.
Tautomerism of this compound
It is important to consider the potential for tautomerism in this compound. The molecule can exist in equilibrium between the 1H-indazol-3-ol form and the 1H-indazol-3(2H)-one form. Based on studies of similar 3-hydroxyindazoles, the 3-hydroxy tautomer is generally the predominant form in solution. The predicted 13C NMR data is based on the assumption of this major tautomer. The presence of the C3 signal at a significantly downfield position (around 155 ppm) would be a strong indicator of the enol form.
Experimental Protocol for 13C NMR Analysis
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. It also facilitates the observation of exchangeable protons (e.g., NH and OH) in 1H NMR, which can aid in structural confirmation. Other deuterated solvents such as methanol-d4 or acetone-d6 could also be considered depending on the sample's solubility.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
| Parameter | Recommended Setting | Purpose |
| Spectrometer Frequency | 100 MHz for 13C | Standard frequency for a 400 MHz 1H spectrometer. |
| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30) | To obtain a spectrum with singlets for each carbon, simplifying interpretation. |
| Acquisition Time (AQ) | 1-2 seconds | The time for which the FID is recorded. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of carbon nuclei, especially quaternary carbons, for more accurate integration (if needed). |
| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 200-250 ppm | To ensure all carbon signals are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.3. Spectral Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (for DMSO-d6, the central peak of the septet is at 39.52 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.
Caption: Experimental workflow for 13C NMR analysis.
Logical Relationship of Tautomers
The tautomeric equilibrium of this compound is a key aspect of its chemical character. The following diagram illustrates this relationship.
Caption: Tautomeric equilibrium of the core structure.
Conclusion
This technical guide provides a foundational understanding of the 13C NMR analysis of this compound. While direct experimental data is currently unavailable, the predicted chemical shifts, based on the analysis of related compounds, offer a valuable starting point for researchers. The detailed experimental protocol and workflow diagrams provide a practical framework for obtaining and interpreting high-quality 13C NMR spectra for this and similar heterocyclic compounds. Experimental verification of the predicted data is strongly encouraged to further refine our understanding of the spectroscopic properties of this important molecule.
An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-indazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such compounds. This guide provides a theoretical framework for the mass spectrometric analysis of this compound, focusing on predictable fragmentation pathways under electrospray ionization (ESI), a common technique for the analysis of polar, non-volatile molecules.
Predicted Mass Spectrometric Behavior and Fragmentation
The structure of this compound, featuring an indazole core with amino and hydroxyl substituents, suggests several likely fragmentation pathways upon ionization. Under positive mode ESI, the molecule is expected to readily protonate, primarily on the amino group or one of the nitrogen atoms of the indazole ring, to form the molecular ion [M+H]⁺.
Molecular Weight: 149.15 g/mol
Predicted Molecular Ion [M+H]⁺: m/z 150.16
The fragmentation of the protonated molecule is anticipated to proceed through several key losses of neutral molecules and radical species, driven by the stability of the resulting fragment ions.
Proposed Experimental Protocol for LC-MS/MS Analysis
A robust and sensitive method for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL. Serially dilute the stock solution to prepare working standards for calibration and quality control.
-
Biological Matrix (e.g., Plasma, Urine): For quantitative analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) method would be employed to remove interferences.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the pre-treated sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a stronger organic solvent, possibly with a modifier like formic acid.
-
3.2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full scan for initial identification of the parent ion, followed by product ion scans (tandem MS) to identify characteristic fragments. For quantification, Multiple Reaction Monitoring (MRM) would be used.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This would be optimized for each fragmentation transition, typically ranging from 10 to 40 eV.
Predicted Quantitative Data
The following table summarizes the predicted m/z values for the parent ion and its major fragment ions. These values are theoretical and would need to be confirmed by experimental data.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| This compound | 150.16 | 133.13 | NH₃ |
| This compound | 150.16 | 122.14 | CO |
| This compound | 150.16 | 105.11 | CO + NH₃ |
| This compound | 150.16 | 94.12 | CO + N₂ |
Visualization of Predicted Pathways and Workflows
5.1. Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for the protonated this compound molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
5.2. General LC-MS/MS Experimental Workflow
The diagram below outlines a typical workflow for the analysis of a small molecule like this compound using LC-MS/MS.
An In-depth Technical Guide to the FTIR Spectrum of 4-Amino-1H-indazol-3-ol
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-Amino-1H-indazol-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related heterocyclic compounds. The guide outlines the theoretical vibrational modes, a comprehensive experimental protocol for obtaining the spectrum, and a diagram illustrating a key biological pathway involving indazole derivatives.
Expected FTIR Spectral Data
While a publicly available, experimentally verified FTIR spectrum for this compound is not readily accessible, a theoretical spectrum can be predicted based on the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and the typical wavenumber ranges. These predictions are based on established infrared spectroscopy correlation tables and data from structurally similar indazole derivatives.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Medium - Strong |
| 3300 - 2500 | O-H Stretch | Hydroxyl (-OH), Intramolecular H-bonding | Broad, Strong |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium - Weak |
| ~1650 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1550 - 1450 | C=N Stretch | Indazole Ring | Medium |
| 1400 - 1260 | O-H Bend | Hydroxyl (-OH) | Medium |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1000 | C-O Stretch | Hydroxyl (-OH) | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of a solid sample such as this compound, several methods can be employed. The Potassium Bromide (KBr) pellet technique is a widely used and effective method.[1][2]
Objective: To prepare a solid sample of this compound for FTIR analysis using the KBr pellet method.
Materials and Equipment:
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample and KBr Preparation:
-
Dry the FTIR grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum, particularly in the O-H stretching region.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[3]
-
-
Grinding and Mixing:
-
Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar.
-
Grind the sample and KBr together thoroughly for several minutes to ensure a homogenous mixture and to reduce the particle size of the sample to less than the wavelength of the incident infrared radiation, which minimizes scattering.[3]
-
-
Pellet Formation:
-
Transfer the finely ground mixture into the pellet die.
-
Ensure the powder is evenly distributed in the die.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the FTIR spectrum of the sample pellet.
-
The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
Alternative Methods:
-
Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.[4]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. This technique requires minimal sample preparation.[1][2]
Logical Relationship Diagram
While specific signaling pathways for this compound are not extensively documented, derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO).[5] DAAO is a target in the treatment of schizophrenia, as its inhibition can lead to an increase in the brain's D-serine levels, which in turn activates NMDA receptors.[5] The following diagram illustrates this inhibitory relationship.
This guide provides a foundational understanding of the FTIR characteristics of this compound, a practical protocol for its spectral analysis, and a relevant biological context for its parent structure. This information is intended to support further research and development involving this class of compounds.
References
The Biological Potential of the 4-Amino-1H-indazol-3-ol Scaffold: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the potential biological significance of the 4-Amino-1H-indazol-3-ol moiety, a specific substitution pattern on this versatile heterocycle. While direct studies on this compound are limited in publicly available literature, a comprehensive analysis of its constituent parts—the 4-aminoindazole and the indazol-3-ol cores—provides a strong foundation for predicting its biological activities and guiding future research. This document summarizes the known biological effects of closely related analogs, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support drug discovery and development efforts in this area. The primary therapeutic areas where indazole derivatives have shown promise are oncology and inflammation.
Anticipated Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, the this compound scaffold is anticipated to exhibit significant potential as an anticancer and anti-inflammatory agent. The 3-aminoindazole moiety is recognized as an effective "hinge-binding" fragment for kinase inhibitors, while the indazol-3-ol core is a known pharmacophore in inhibitors of D-amino acid oxidase (DAAO) and also contributes to anti-inflammatory effects.
Anticancer Activity
Derivatives of the indazole core are components of several FDA-approved anticancer drugs, including Pazopanib and Axitinib. The anticancer potential of indazole derivatives stems from their ability to inhibit various protein kinases and interfere with critical cellular processes that drive tumor growth and survival.
Kinase Inhibition: The 3-aminoindazole structure is a key pharmacophore that can form crucial hydrogen bonds with the hinge region of various kinases, leading to their inhibition. This has been a successful strategy in the development of potent receptor tyrosine kinase (RTK) inhibitors. By incorporating moieties at the 4-position of the 3-aminoindazole core, potent inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families have been developed.[1] Furthermore, derivatives of 1H-indazole have been synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication.[2]
Induction of Apoptosis: A common mechanism of action for anticancer indazole derivatives is the induction of apoptosis (programmed cell death). Studies on various substituted indazoles have shown that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[3][4][5] This disruption of the delicate balance between pro- and anti-apoptotic factors leads to the selective elimination of cancer cells.
Cell Cycle Arrest: Some indazole derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides cause a significant increase of cells in the G0-G1 phase of the cell cycle.[6]
Anti-inflammatory Activity
The indazole scaffold is also associated with significant anti-inflammatory properties. Derivatives of indazol-3-ol have demonstrated potent anti-inflammatory effects in various preclinical models.[7] The proposed mechanisms for this activity include the inhibition of key inflammatory enzymes and mediators.
Enzyme Inhibition: A notable target for indazol-3-ol derivatives is 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[7] By inhibiting 5-LOX, these compounds can reduce the inflammatory response. Additionally, indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade.[8]
Inhibition of D-amino Acid Oxidase (DAAO): 1H-indazol-3-ol derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[9][10] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO can increase D-serine levels, which is a therapeutic strategy being explored for schizophrenia. While not directly related to inflammation, this highlights another important biological target of the indazol-3-ol scaffold.
Quantitative Data on Related Indazole Derivatives
The following tables summarize the in vitro biological activity of various indazole derivatives, providing a reference for the potential potency of compounds based on the this compound scaffold.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound Class | Target Cell Line | IC50 / GI50 (µM) | Reference |
| 4-(3-1H-indazolyl)amino quinazoline derivatives | NCI-H1299 (Lung Cancer) | 4.60 ± 0.18 | [3] |
| A549 (Lung Cancer) | 4.00 ± 0.08 | [3] | |
| NCI-H1437 (Lung Cancer) | 3.51 ± 0.05 | [3] | |
| (E)-3,5-dimethoxystyryl at indazole C3 derivatives | Various Cancer Cell Lines | 0.23–1.15 | [4] |
| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 | [5][11][12][13] |
| HEK-293 (Normal Cell) | 33.2 | [5][11][12][13] | |
| 1H-benzo[f]indazole-4,9-dione derivatives | KATO-III and MCF-7 | 25.5 to 432.5 | [14] |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Full NCI tumor cell line panel | 0.041-33.6 (mean 1.90) | [6] |
Table 2: Enzyme Inhibitory Activity of Indazole Derivatives
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | 2.7 and 20.2 | [3] |
| 1,5-Disubstituted indazol-3-ols | 5-lipoxygenase | 44 | [7] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFR1 | 69.1 ± 19.8 | [15] |
| Dierylamide 3-aminoindazole (AKE-72) | BCR-ABLWT | < 0.5 | [16][17] |
| BCR-ABLT315I | 9 | [16][17] | |
| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | 0.1 | [2] |
Experimental Protocols
This section provides an overview of the standard methodologies used to assess the biological activities of indazole derivatives.
In Vitro Cytotoxicity Assessment
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of a novel compound.
General Workflow for Cytotoxicity Assessment:
Caption: General workflow for evaluating the in vitro cytotoxicity of a test compound.
MTT Assay (Metabolic Activity): This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of color formation is proportional to the amount of LDH released.
Caspase-3/7 Activation Assay (Apoptosis): This assay detects the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cells.
-
Signal Detection: In the presence of activated caspase-3/7, the substrate is cleaved, generating a luminescent or fluorescent signal.
-
Measurement: Measure the signal using a luminometer or fluorometer. The signal intensity is proportional to the level of caspase-3/7 activity.
Kinase Inhibition Assays
Biochemical assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
General Workflow for Kinase Inhibition Assay:
Caption: A simplified workflow for a biochemical kinase inhibition assay.
Example Protocol (Generic Kinase Assay):
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations in an appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely to be modulated by compounds based on the this compound scaffold.
Apoptosis Pathway
Caption: The intrinsic apoptosis pathway potentially activated by indazole derivatives.
Receptor Tyrosine Kinase (RTK) Signaling
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by an indazole derivative.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the fields of oncology and inflammation. The combined structural features of a 4-aminoindazole and a 3-indazolol suggest the potential for potent, multi-targeted biological activity. The information compiled in this guide, based on closely related analogs, provides a solid framework for initiating drug discovery programs centered on this scaffold. Further synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential.
References
- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Amino-1H-indazol-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds derived from the 4-Amino-1H-indazol-3-ol scaffold. The indazole core is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide spectrum of biological activities, including applications in oncology and neuroscience. This document summarizes key findings, presents quantitative data for comparative analysis, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Overview of Therapeutic Potential
Derivatives of the this compound core have been investigated for their potential as inhibitors of several key enzymes and proteins implicated in human diseases. The primary areas of therapeutic promise include cancer, through the inhibition of receptor tyrosine kinases and other proteins involved in cell proliferation, and neurological disorders, by modulating the activity of enzymes in the brain.
Key Therapeutic Targets and Mechanisms of Action
D-Amino Acid Oxidase (DAAO) Inhibition
A significant area of investigation for 1H-indazol-3-ol derivatives is their ability to inhibit D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia.[1][2] By inhibiting DAAO, these compounds can increase the levels of D-serine, thereby enhancing NMDA receptor activation. This presents a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[1][2]
Signaling Pathway: DAAO Inhibition and NMDA Receptor Activation
Caption: Mechanism of DAAO inhibition by 1H-indazol-3-ol derivatives.
Receptor Tyrosine Kinase (RTK) Inhibition
The 3-aminoindazole scaffold has been identified as an effective hinge-binding motif for kinase inhibitors.[3][4] By incorporating an N,N'-diaryl urea moiety at the C4-position of 3-aminoindazole, a series of potent receptor tyrosine kinase (RTK) inhibitors have been developed.[3] These compounds, such as ABT-869 (Linifanib), potently inhibit the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[3] As these receptors are key regulators of angiogenesis, their inhibition is a critical strategy in cancer therapy to cut off the blood supply to tumors.[3]
Signaling Pathway: RTK Inhibition
Caption: Inhibition of VEGFR/PDGFR signaling by 3-aminoindazole derivatives.
BCR-ABL Kinase Inhibition
Certain diarylamide 3-aminoindazole derivatives, such as AKE-72, have been developed as potent pan-BCR-ABL inhibitors.[5] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML). AKE-72 has demonstrated potent inhibitory activity against wild-type BCR-ABL and, importantly, against the imatinib-resistant T315I "gatekeeper" mutant.[5] This makes such compounds promising candidates for the treatment of CML, including cases that have developed resistance to first-line therapies.
Signaling Pathway: BCR-ABL Inhibition
Caption: Inhibition of BCR-ABL signaling in CML by AKE-72.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against their respective targets.
Table 1: DAAO Inhibition
| Compound | Target | IC₅₀ (nM) | Reference |
| 6-fluoro-1H-indazol-3-ol | D-Amino Acid Oxidase (DAAO) | Not specified, but identified as a nanomolar inhibitor | [1][2] |
Table 2: BCR-ABL Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Reference |
| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 | [5] |
| AKE-72 | BCR-ABL (T315I Mutant) | 9 | [5] |
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | TGI (nM) | Reference |
| AKE-72 | K-562 | Chronic Myeloid Leukemia | < 0.01 | 154 | [5] |
| Compound 1c | Colon Cancer Cell Lines | Colon Cancer | 0.041 - 33.6 (range) | Not specified | [6] |
| Compound 1c | Melanoma Cell Lines | Melanoma | 0.041 - 33.6 (range) | Not specified | [6] |
| Compound 6o | K-562 | Chronic Myeloid Leukemia | 5.15 | Not specified | [4][7] |
| Compound 6o | A549 | Lung Cancer | >50 | Not specified | [4] |
| Compound 6o | PC-3 | Prostate Cancer | >50 | Not specified | [4] |
| Compound 6o | Hep-G2 | Hepatoma | >50 | Not specified | [4] |
| Compound 6o | HEK-293 (Normal) | - | 33.2 | Not specified | [4][7] |
Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols are proprietary to the cited research publications. However, the general methodologies employed are summarized below.
In Vitro Kinase Assays
The inhibitory activity of compounds against kinases such as BCR-ABL is typically determined using in vitro kinase assays. These assays often involve incubating the purified enzyme with the test compound at various concentrations, a substrate peptide, and ATP (often radiolabeled). The amount of phosphorylated substrate is then quantified to determine the extent of enzyme inhibition and calculate IC₅₀ values. For AKE-72, compounds were tested in a 10-dose duplicate IC₅₀ mode with 3-fold serial dilutions, and the reactions were carried out at 10 µM ATP.
Experimental Workflow: In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assays
The antiproliferative activity of the synthesized compounds is evaluated against various human cancer cell lines. A common method is the Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.[4] Cells are seeded in multi-well plates and treated with the compounds at a range of concentrations. After a set incubation period, MTT is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, which correlates with the number of viable cells. This data is used to calculate the GI₅₀ (concentration for 50% growth inhibition).[4]
Cell Cycle Analysis
To understand the mechanism of antiproliferative activity, cell cycle analysis is performed. For example, K562 cells treated with active compounds can be stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.[6] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest at a particular phase.[6]
In Vivo Efficacy Models
The in vivo antitumor activity of lead compounds is often evaluated in xenograft models. For instance, human tumor cells (e.g., HT1080 fibrosarcoma) are implanted into immunocompromised mice.[3] Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to assess the compound's efficacy, often reported as a percentage of tumor growth inhibition (TGI).[1]
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The derivatives have shown significant promise as anticancer agents by targeting key kinases like VEGFR, PDGFR, and BCR-ABL, and as potential treatments for schizophrenia through the inhibition of DAAO. The quantitative data presented herein highlights the high potency of these compounds. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Screening of Indazole Derivatives
This technical guide provides a comprehensive overview of the in vitro screening methodologies and biological activities of indazole derivatives, with a focus on compounds structurally related to 4-Amino-1H-indazol-3-ol. Drawing from recent scientific literature, this document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Indazole Derivatives
Indazole and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds are recognized as important pharmacophores and are core structures in several FDA-approved drugs.[1] Their therapeutic potential spans various domains, including oncology, neurobiology, and anti-inflammatory applications.[2][3]
In Vitro Screening of Indazole Derivatives for Anticancer Activity
A significant body of research has focused on the evaluation of indazole derivatives as potential anticancer agents. The in vitro screening of these compounds typically involves assessing their antiproliferative activity against a panel of human cancer cell lines.
The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method used to evaluate the antiproliferative activity of newly synthesized compounds.[3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability. A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[3][4]
Table 1: IC50 Values of Selected 1H-indazole-3-amine Derivatives Against Various Cancer Cell Lines [3][5]
| Compound | K562 (μM) | A549 (μM) | PC-3 (μM) | Hep-G2 (μM) |
| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 5k | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 |
| 6o | 5.15 ± 0.55 | - | - | - |
| 5-Fu (control) | - | - | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. '-' indicates data not available.
To understand the underlying mechanisms of their anticancer effects, promising compounds are subjected to further in vitro studies, including apoptosis and cell cycle analysis.
-
Apoptosis Detection: Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis. Compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells in a concentration-dependent manner.[4][6]
-
Cell Cycle Analysis: PI staining and flow cytometry can also be used to determine the effect of a compound on the cell cycle distribution. Compound 6o was shown to cause cell cycle arrest at the G0/G1 phase in K562 cells.[5]
Western blotting is employed to investigate the effect of compounds on specific signaling pathways. For instance, the antitumor activity of compound 6o was linked to the inhibition of Bcl2 family members and the p53/MDM2 pathway.[4][6]
In Vitro Screening of Indazole Derivatives as Kinase Inhibitors
Indazole derivatives have also been explored as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
-
PAK1: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1). The representative compound 30l exhibited an IC50 of 9.8 nM against PAK1.[7]
-
PAK4: A series of 4-(3-1H-indazolyl)amino quinazoline derivatives were developed as PAK4 inhibitors. Compounds 27e , 27g , 27i , and 27j showed potent inhibitory activity against PAK4 with IC50 values of 10, 13, 11, and 9 nM, respectively.[8]
A diarylamide 3-aminoindazole derivative, AKE-72 , was discovered as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant. AKE-72 demonstrated IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I.[9]
Table 2: IC50 Values of Selected Indazole Derivatives Against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 30l | PAK1 | 9.8 | [7] |
| 27e | PAK4 | 10 | [8] |
| 27g | PAK4 | 13 | [8] |
| 27i | PAK4 | 11 | [8] |
| 27j | PAK4 | 9 | [8] |
| AKE-72 | BCR-ABLWT | < 0.5 | [9] |
| AKE-72 | BCR-ABLT315I | 9 | [9] |
In Vitro Screening of 1H-Indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors
Derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO), a potential therapeutic target for schizophrenia.[10][11] The inhibition of DAAO increases the levels of D-serine in the brain, which in turn contributes to the activation of NMDA receptors.[11]
A pharmacophore and structure-activity relationship analysis led to the identification of nanomolar inhibitors from the 1H-indazol-3-ol series.[10]
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[3]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Conclusion
The indazole scaffold represents a versatile platform for the development of novel therapeutic agents. In vitro screening has been instrumental in identifying potent indazole derivatives with significant anticancer and neuro-modulatory activities. The methodologies outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of compounds. Further research into derivatives such as this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Indazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features and ability to interact with a wide range of biological targets have led to the development of numerous compounds with diverse pharmacological activities.[2][3][4] This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel indazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new therapeutic agents.
Indazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][5][6] Several indazole-based drugs have received FDA approval and are currently in clinical use, such as the kinase inhibitors pazopanib and axitinib, highlighting the therapeutic potential of this heterocyclic motif.[7][8] This guide will delve into the core aspects of modern indazole-based drug discovery, presenting key data, experimental protocols, and visual representations of complex biological pathways to facilitate a deeper understanding and inspire further innovation in this exciting field.
Synthetic Strategies for Novel Indazole Derivatives
The synthesis of the indazole core and its subsequent functionalization are critical steps in the development of new drug candidates. A variety of synthetic methods have been developed to access diverse indazole derivatives, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.[3][9][10]
General Synthesis of the Indazole Scaffold
A common and versatile method for the synthesis of the 1H-indazole core involves the cyclization of o-haloaryl N-sulfonylhydrazones. This approach offers a high degree of functional group tolerance and allows for the introduction of substituents on the benzene ring.[9]
Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles
A mixture of an o-haloaryl N-tosylhydrazone (1.0 mmol), Cu2O (0.1 mmol), and a suitable solvent (e.g., DMF, 5 mL) is heated at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).[9] Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole derivative.[9]
Synthesis of Functionalized Indazole Derivatives
Once the indazole core is synthesized, further modifications can be introduced at various positions to explore the structure-activity relationship (SAR). Suzuki coupling is a powerful tool for introducing aryl or heteroaryl substituents at specific positions of the indazole ring.
Experimental Protocol: Suzuki Coupling for C6-Arylation of Indazoles
To a solution of a 6-halo-indazole derivative (1.0 mmol) and a corresponding boronic acid or boronic acid pinacol ester (1.2 mmol) in a suitable solvent system (e.g., a mixture of dioxane and water), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol) are added.[7] The reaction mixture is then heated to reflux under an inert atmosphere for a specified period (e.g., 6-12 hours). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the C6-arylated indazole product.[7]
Biological Activities and Quantitative Data
Novel indazole derivatives have been extensively evaluated for a wide range of biological activities. This section summarizes key quantitative data for recently discovered compounds across different therapeutic areas, with a focus on their anticancer and kinase inhibitory properties.
Anticancer Activity
Indazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[7][11]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [7][11] |
| 2f | A549 (Lung Cancer) | 1.15 | [7] |
| 109 | H1975 (NSCLC) | 0.0053 | [9] |
| 109 | PC9 (NSCLC) | - | [9] |
| 133 | Human Umbilical Vein Endothelial Cells | - | [3] |
Kinase Inhibitory Activity
A major focus of indazole-based drug discovery has been the development of potent and selective kinase inhibitors.[8][12] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [3] |
| 109 | EGFR T790M | 5.3 | [9] |
| 109 | EGFR | 8.3 | [9] |
| 52c | Aurora Kinase | 790 | [12] |
| 59c | Pim1-3 | 3-70 | [12] |
Other Biological Activities
Beyond cancer and kinase inhibition, indazole derivatives have demonstrated potential in other therapeutic areas.
| Compound | Biological Activity | IC50 / Ki | Reference |
| 12d | CRAC Channel Blocker | < 1 µM | [13] |
| 31 | Tpl2 Kinase Inhibitor | - | [14] |
| - | DNA Gyrase Inhibitors | - | [15] |
| - | Antileishmanial Agents | - | [6] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel indazole derivatives often involves elucidating their effects on specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for clear communication and hypothesis generation.
Targeted Inhibition of the VEGFR-2 Signaling Pathway
Many indazole derivatives, such as pazopanib, function by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] The diagram below illustrates the general workflow for evaluating a novel indazole derivative as a VEGFR-2 inhibitor.
Caption: Workflow for the evaluation of a novel indazole derivative as a VEGFR-2 inhibitor.
Induction of Apoptosis via the Intrinsic Pathway
Some indazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Compound 2f , for example, has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[7][11]
Caption: Simplified signaling pathway for apoptosis induction by indazole derivative 2f.
Conclusion
The indazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for extensive structure-activity relationship studies, leading to the identification of potent and selective modulators of a wide array of biological targets. The examples provided in this guide highlight the significant potential of indazole derivatives in oncology and beyond. As our understanding of the complex signaling networks that drive human disease deepens, the rational design and synthesis of new indazole-based compounds will undoubtedly play a crucial role in the development of next-generation medicines. Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate their preclinical efficacy into clinical success.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1H-Indazol-3-ol Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the 1H-indazol-3-ol scaffold as a class of D-amino acid oxidase (DAAO) inhibitors, with a particular focus on derivatives for which public data is available. Specific research on "4-Amino-1H-indazol-3-ol" as a DAAO inhibitor is not extensively available in the reviewed literature. The principles, experimental protocols, and data presented herein are based on structurally related compounds and are intended to serve as a technical guide for research in this area.
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. A key substrate for DAAO in the central nervous system is D-serine, which is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Consequently, inhibiting DAAO to increase synaptic levels of D-serine and enhance NMDA receptor function represents a promising therapeutic strategy for treating the negative and cognitive symptoms of this disorder.[1][2][3][4][5]
The 1H-indazol-3-ol scaffold has emerged as a promising chemical series for the development of potent DAAO inhibitors.[4][5][6][7] Through pharmacophore modeling and structure-activity relationship (SAR) studies, derivatives of 1H-indazol-3-ol have been identified as nanomolar inhibitors of DAAO.[4][5][6] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with this class of compounds.
Quantitative Data on 1H-Indazol-3-ol Derivatives as DAAO Inhibitors
While specific data for this compound is not available, research on related analogs provides valuable insights into the potential of this scaffold. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibitory Potency of Representative DAAO Inhibitors
| Compound | Target Species | IC50 | Reference |
| 6-fluoro-1H-indazol-3-ol | Not Specified | Nanomolar range (specific value not publicly available) | [4][5][6] |
| Isatin Derivatives | Not Specified | Micromolar range | [4][5][6] |
| 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives | Human and Porcine | 70 nM to >100 µM | [7][8] |
Note: This table is populated with data from related inhibitor classes to provide context due to the limited public availability of specific IC50 values for 1H-indazol-3-ol derivatives.
Signaling Pathway and Experimental Workflow
Signaling Pathway of DAAO Inhibition
The mechanism of action for DAAO inhibitors involves the modulation of the glutamatergic system. By inhibiting DAAO, the degradation of D-serine is prevented, leading to its accumulation in the synapse. Elevated D-serine levels increase its availability to bind to the co-agonist site of the NMDA receptor, thereby enhancing glutamatergic neurotransmission.
Experimental Workflow for DAAO Inhibitor Characterization
The characterization of a novel DAAO inhibitor, such as a this compound derivative, typically follows a multi-step process from initial synthesis to in vivo evaluation.
Experimental Protocols
Synthesis of 6-fluoro-1H-indazol-3-ol
This protocol describes a representative synthesis for a key compound in the 1H-indazol-3-ol series.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Deionized water
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sodium sulfite
-
Sodium bicarbonate solution
Procedure:
-
Suspend 2-amino-4-fluorobenzoic acid (161.2 mmol) in 250 ml of deionized water and 39 ml of concentrated hydrochloric acid.
-
Under ice bath conditions (maintaining a temperature below 10 °C), slowly add a 30 ml aqueous solution of sodium nitrite (161.2 mmol) dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Add a 250 ml aqueous solution of sodium sulfite (400 mmol) and continue stirring for 2 hours.
-
Following the reaction, add 30 ml of concentrated hydrochloric acid and let the mixture stand overnight.
-
The next day, heat the reaction mixture to reflux for 9 hours.
-
Cool the reaction to room temperature and adjust the pH to 5.5 with a sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with deionized water, and dry to obtain 6-fluoro-1H-indazol-3-ol.
DAAO Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against DAAO.[9][10][11]
Materials:
-
Recombinant human DAAO (hDAAO)
-
Test compound (e.g., this compound)
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplates
Procedure:
-
Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4) and 4 µM FAD.
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the hDAAO solution to wells containing the different concentrations of the inhibitor. Include a no-inhibitor control.
-
Pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding D-serine and the Amplex® Red/HRP solution.
-
Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity and thermodynamics of the inhibitor to DAAO.[12][13][14][15]
Materials:
-
Purified DAAO protein
-
Test compound
-
Dialysis buffer identical to the buffer used for the protein and compound solutions
Procedure:
-
Thoroughly dialyze the DAAO protein against the chosen buffer. Dissolve the test compound in the same buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Load the DAAO solution into the sample cell of the ITC instrument and the test compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume and duration.
-
Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the test compound into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier (BBB).[2][3][4][16][17]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine polar brain lipid (PBL)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Reference compounds with known BBB permeability
Procedure:
-
Prepare the lipid membrane solution by dissolving PBL in dodecane.
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare solutions of the test and reference compounds in PBS.
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells with fresh PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) for each compound.
-
Classify the BBB permeability potential based on the calculated Pe value in comparison to the reference compounds.
Conclusion
The 1H-indazol-3-ol scaffold represents a promising starting point for the development of novel DAAO inhibitors for the potential treatment of schizophrenia. While specific data on this compound is limited in the current literature, the methodologies and data for related analogs provide a solid foundation for further research. The experimental protocols detailed in this guide offer a framework for the synthesis, in vitro characterization, and permeability assessment of new derivatives within this chemical class. Future work should focus on the synthesis and evaluation of a broader range of substituted 1H-indazol-3-ols to further elucidate the structure-activity relationship and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. 6-Fluoro-1H-indazol-3-ol synthesis - chemicalbook [chemicalbook.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. iomcworld.org [iomcworld.org]
- 5. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tainstruments.com [tainstruments.com]
- 13. preprints.org [preprints.org]
- 14. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Anticancer Potential of Indazole Scaffolds: A Technical Whitepaper for Drug Discovery Professionals
Disclaimer: This whitepaper addresses the broader anticancer potential of the indazole scaffold, with a focus on derivatives of 3-amino-1H-indazole and 1H-indazol-3-ol. Direct research on the specific anticancer properties of 4-Amino-1H-indazol-3-ol is not extensively available in the public domain. The information presented herein is synthesized from studies on structurally related indazole derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous small-molecule inhibitors targeting key pathways in oncology.[1] Several FDA-approved drugs and clinical trial candidates incorporate the indazole motif, highlighting its significance in the development of novel cancer therapeutics.[1] Derivatives of 1H-indazole have demonstrated a broad spectrum of anticancer activities, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest, making them a fertile ground for the design of next-generation anticancer agents.[1][2]
This technical guide provides an in-depth overview of the anticancer potential of indazole derivatives, with a particular focus on the mechanisms of action, experimental data from preclinical studies, and the signaling pathways implicated in their therapeutic effects.
The Indazole Scaffold in Anticancer Drug Design
The versatility of the indazole ring system allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Notably, the 3-amino-1H-indazole and 1H-indazol-3-ol cores have been extensively explored for their potential as anticancer agents.
-
3-Amino-1H-indazole Derivatives: This class of compounds has yielded potent inhibitors of various protein kinases that are often dysregulated in cancer. The 3-amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of kinase domains.[3][4] By modifying the substituents at other positions of the indazole ring, researchers have developed selective inhibitors for targets such as p21-activated kinase 4 (PAK4), receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and fibroblast growth factor receptors (FGFRs).[3][5][6]
-
1H-Indazol-3-ol Derivatives: While less explored for their direct anticancer effects in the available literature, derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[7] The inhibition of DAAO has implications in neurological disorders, but the cytotoxic effects of some of these derivatives against cancer cell lines suggest a potential for dual-purpose therapeutic agents or a yet-to-be-elucidated anticancer mechanism.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various indazole derivatives from preclinical studies. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate the potency of these compounds against a range of human cancer cell lines.
Table 1: Anticancer Activity of 4-(3-1H-indazolyl)amino Quinazoline Derivatives (PAK4 Inhibitors) [5][8]
| Compound | Cell Line | IC50 (µM) |
| 4b | NCI-H1299 | 4.42 ± 0.24 |
| A549 | 3.94 ± 0.01 | |
| NCI-H1437 | 1.56 ± 0.06 | |
| 4c | NCI-H1299 | 4.60 ± 0.18 |
| A549 | 4.00 ± 0.08 | |
| NCI-H1437 | 3.51 ± 0.05 | |
| 27e | A549 | 0.61 |
Table 2: Anticancer Activity of 1H-indazole-3-amine Derivatives [2][4]
| Compound | Cell Line | IC50 (µM) |
| 6o | K562 | 5.15 |
| HEK-293 (non-cancerous) | 33.2 | |
| 5k | Hep-G2 | 3.32 |
| HEK-293 (non-cancerous) | 12.17 |
Table 3: Antiproliferative Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives (PLK4 Inhibitors) [9]
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 |
Mechanisms of Action and Signaling Pathways
The anticancer effects of indazole derivatives are mediated through various mechanisms, primarily involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Inhibition of Protein Kinases
A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. For example, derivatives of 4-(3-1H-indazolyl)amino quinazoline have been shown to be potent inhibitors of PAK4.[5] This inhibition leads to downstream effects such as the induction of apoptosis.
Caption: Inhibition of PAK4 by indazole derivatives, leading to reduced cell proliferation and increased apoptosis.
Induction of Apoptosis
Several indazole derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, compounds 4b and 4c were found to upregulate the expression of cleaved-caspase 3 and cleaved-PARP, while downregulating the anti-apoptotic protein Bcl-2.[8] Similarly, compound 6o was shown to inhibit Bcl-2 family members.[2][10]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]
- 7. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step experimental protocol for the synthesis of 4-Amino-1H-indazol-3-ol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The protocol is designed for ease of replication in a standard laboratory setting.
Introduction
Indazole derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The this compound core, in particular, offers multiple points for further functionalization, making it an attractive starting material for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route starting from the preparation of the key intermediate, 4-Nitro-1H-indazol-3-ol, followed by its reduction to the target amine.
Experimental Protocols
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of 4-Nitro-1H-indazol-3-ol
-
Step 2: Reduction of 4-Nitro-1H-indazol-3-ol to this compound
Protocol 1: Synthesis of 4-Nitro-1H-indazol-3-ol
This procedure describes the cyclization of a substituted benzonitrile with hydrazine to form the indazolone ring system. While a specific literature protocol for the synthesis of 4-Nitro-1H-indazol-3-ol from a readily available starting material was not explicitly found in the search, a general and plausible method analogous to the synthesis of similar indazole-3-amines can be employed[1]. A suitable starting material would be 2-fluoro-6-nitrobenzonitrile.
Materials:
-
2-Fluoro-6-nitrobenzonitrile
-
Hydrazine hydrate (80% solution in water)
-
Sodium Acetate (NaOAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Parr reactor or a sealed pressure vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a Parr reactor or a suitable sealed pressure vessel, add 2-fluoro-6-nitrobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-methyltetrahydrofuran (5 volumes, e.g., 5 mL per gram of starting material).
-
To this mixture, carefully add hydrazine hydrate (80% solution, 4.0 eq).
-
Seal the reactor and heat the mixture to 95 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully open the reactor and dilute the reaction mixture with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Nitro-1H-indazol-3-ol.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group of 4-Nitro-1H-indazol-3-ol to the corresponding amine using iron powder in the presence of an acid, a classic and reliable method for nitro group reduction[2][3][4].
Materials:
-
4-Nitro-1H-indazol-3-ol
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating and reflux condenser
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Nitro-1H-indazol-3-ol (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
To this suspension, add iron powder (10.0 eq) and ammonium chloride (10.0 eq). Alternatively, a mixture of ethanol and acetic acid can be used as the solvent system with iron powder[2].
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of ~8-10 to ensure the product is in its free base form.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reactant/Reagent | Molar Equivalent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 2-Fluoro-6-nitrobenzonitrile | 1.0 | 2-MeTHF | 95 | 18-24 | 70-85 (estimated) |
| Hydrazine hydrate (80%) | 4.0 | |||||
| Sodium Acetate | 1.2 | |||||
| 2 | 4-Nitro-1H-indazol-3-ol | 1.0 | EtOH/H₂O (4:1) | Reflux (~80-100) | 2-4 | 80-95 (estimated) |
| Iron Powder | 10.0 | |||||
| Ammonium Chloride | 10.0 |
Note: Yields are estimated based on typical reactions of this nature and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
The logical flow of the experimental protocol is visualized in the following diagram.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 4-Amino-1H-indazol-3-ol in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While specific data on 4-Amino-1H-indazol-3-ol is not extensively available in the public domain, its structural similarity to the well-characterized 3-aminoindazole class of compounds suggests its potential as a kinase inhibitor. This document provides detailed application notes and protocols based on established methodologies for analogous 3-aminoindazole derivatives, such as Linifanib (ABT-869) and AKE-72, to guide researchers in the evaluation of this compound in kinase assays.
The 3-aminoindazole moiety is recognized as an effective hinge-binding motif for various kinases.[1][2] Derivatives have shown potent inhibition of key kinases involved in cancer signaling pathways, including Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, as well as non-receptor tyrosine kinases like BCR-ABL.[1][3] These notes offer a starting point for characterizing the kinase inhibitory profile of this compound.
Data Presentation: Kinase Inhibitory Profile of Representative 3-Aminoindazole Derivatives
The following table summarizes the inhibitory activities of two prominent 3-aminoindazole-based kinase inhibitors, Linifanib and AKE-72, against a panel of kinases. This data provides a reference for the potential targets and potency that might be expected from novel indazole derivatives.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Linifanib (ABT-869) | KDR (VEGFR2) | Biochemical | 4 | [4] |
| FLT1 (VEGFR1) | Biochemical | 3 | [4] | |
| PDGFRβ | Biochemical | 66 | [4] | |
| FLT3 | Biochemical | 4 | [4] | |
| Kit | Biochemical | 14 | [5] | |
| CSF-1R | Biochemical | 3 | [6] | |
| AKE-72 | BCR-ABL (Wild-Type) | Biochemical | < 0.5 | [7] |
| BCR-ABL (T315I mutant) | Biochemical | 9 | [7] | |
| BCR-ABL (E255K mutant) | Biochemical | 8.98 | [7] | |
| BCR-ABL (F317I mutant) | Biochemical | 3.12 | [7] | |
| BCR-ABL (H396P mutant) | Biochemical | < 1.0 | [7] | |
| BCR-ABL (Q252H mutant) | Biochemical | 3.88 | [7] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a general method for determining the IC50 value of a test compound, such as this compound, against a purified kinase using an HTRF assay format. This assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor (e.g., XL665 or d2)
-
-
HTRF Detection Buffer
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for the specific assay (typically in the low nanomolar range for the kinase and at the Km for the substrate).
-
Add the kinase/substrate solution to each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection solution by diluting the Europium-labeled antibody and Streptavidin-conjugated acceptor in HTRF detection buffer according to the manufacturer's instructions.
-
Stop the kinase reaction by adding the HTRF detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Normalize the data using the negative (DMSO) and positive (inhibitor) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Kinase Activity Assay (Ba/F3 Cell Proliferation Assay)
This protocol is designed to assess the ability of a compound to inhibit a specific kinase that drives cell proliferation in an engineered cell line. Ba/F3 cells are dependent on IL-3 for survival, but can be rendered IL-3 independent by the expression of a constitutively active oncogenic kinase (e.g., BCR-ABL).
Materials:
-
Ba/F3 cells engineered to express the target kinase (e.g., Ba/F3-BCR-ABL)
-
Parental Ba/F3 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
IL-3 (for parental Ba/F3 cells)
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture the Ba/F3-BCR-ABL cells in RPMI-1640 + 10% FBS without IL-3.
-
Culture the parental Ba/F3 cells in RPMI-1640 + 10% FBS supplemented with IL-3.
-
Wash the Ba/F3-BCR-ABL cells to remove any residual growth factors before plating.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Seed the Ba/F3-BCR-ABL cells in a 96-well plate at a density of approximately 5,000 cells per well in medium without IL-3.
-
As a control for non-specific toxicity, seed the parental Ba/F3 cells in a separate plate at the same density in medium containing IL-3.
-
Add the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: VEGFR/PDGFR signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for an in vitro biochemical kinase assay.
References
- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
Cellular Assay Protocols for 4-Amino-1H-indazol-3-ol: A Practical Guide for Researchers
Application Notes
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved drugs. Derivatives of 1H-indazole are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. While specific biological data for 4-Amino-1H-indazol-3-ol is not extensively documented in publicly available literature, its structural similarity to other well-studied indazoles suggests its potential as a bioactive molecule. This document provides a set of detailed, generalized cellular assay protocols that can be adapted to investigate the biological activities of this compound. The protocols are based on established methodologies for analogous indazole derivatives.
The primary anticipated application of this compound, based on the activities of related compounds, is in oncology research. Many indazole derivatives function as kinase inhibitors, affecting signaling pathways that control cell proliferation, survival, and migration. Therefore, the following protocols are designed to assess the cytotoxic, anti-proliferative, and anti-migratory potential of this compound in cancer cell lines.
Key Cellular Assays for Biological Characterization
A variety of cellular assays can be employed to characterize the biological effects of this compound. The following are foundational assays to determine its potential as an anti-cancer agent.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic and cytostatic effects of the compound.
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Counting: Direct measurement of cell numbers to assess proliferation over time.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Flow Cytometry with Propidium Iodide (PI) Staining: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot for Apoptosis Markers: Detects the expression levels of key apoptosis-related proteins such as caspases, Bcl-2, and Bax.
Cell Migration and Invasion Assays
These assays are important for evaluating the anti-metastatic potential of the compound.
-
Wound Healing (Scratch) Assay: A straightforward method to assess cell migration.
-
Transwell Invasion Assay: Measures the ability of cells to invade through a basement membrane matrix.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on typical results for active indazole derivatives. This data is for illustrative purposes and would need to be determined experimentally.
| Assay | Cell Line | Parameter | Value |
| MTT Assay | MCF-7 | IC₅₀ | 5.2 µM |
| A549 | IC₅₀ | 8.9 µM | |
| HCT116 | IC₅₀ | 3.5 µM | |
| Cell Cycle Analysis | HCT116 | % G2/M Arrest | 45% at 2x IC₅₀ |
| Annexin V/PI Staining | HCT116 | % Apoptosis | 35% at 2x IC₅₀ |
| Wound Healing Assay | MCF-7 | % Closure | 20% at IC₅₀ (24h) |
| Transwell Invasion Assay | MCF-7 | % Invasion | 30% of control at IC₅₀ |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cancer cell line
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at desired concentrations. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Signaling Pathway
Caption: A potential mechanism of action for this compound.
Experimental Workflow
Caption: A logical workflow for the cellular characterization of this compound.
Application Notes and Protocols for 4-Amino-1H-indazol-3-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, the 3-aminoindazole series has emerged as a particularly fruitful area of research, demonstrating a wide range of pharmacological activities. This document focuses on the application of 4-Amino-1H-indazol-3-ol and its related 3-aminoindazole analogues in drug discovery, with a primary emphasis on their roles as kinase inhibitors for oncology and as D-amino acid oxidase (DAAO) inhibitors for neurological disorders.
The 3-aminoindazole core serves as an effective hinge-binding template for various protein kinases, leading to the development of potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, as well as non-receptor tyrosine kinases like BCR-ABL.[1] Furthermore, the 1H-indazol-3-ol scaffold has been identified as a novel class of DAAO inhibitors, offering potential therapeutic avenues for conditions like schizophrenia.[2][3]
These application notes provide a summary of the quantitative data for key 3-aminoindazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the relevant signaling pathways to aid researchers in this field. While specific quantitative data for this compound is limited in the available literature, the data for its close derivatives provide valuable insights into the structure-activity relationships and therapeutic potential of this chemical class.
Data Presentation: Quantitative Activity of 3-Aminoindazole Derivatives
The following tables summarize the in vitro biological activities of representative 3-aminoindazole derivatives against various targets.
Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives
| Compound Name/Reference | Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay (GI50/IC50) | Citation |
| Linifanib (ABT-869) | VEGFR-2 (KDR) | 4 | HUVEC | Proliferation: 3 nM | [1] |
| PDGFRβ | 66 | - | - | [1] | |
| FLT3 | 4 | - | - | [4] | |
| c-Kit | 6 | - | - | [4] | |
| AKE-72 | BCR-ABL (Wild Type) | < 0.5 | K-562 | GI50: < 10 nM | [5][6] |
| BCR-ABL (T315I mutant) | 9 | Ba/F3-BCR-ABL T315I | IC50: 16 nM | [5][6] | |
| Compound K22 | PLK4 | 0.1 | MCF-7 | IC50: 1.3 µM | [7] |
| Compound 89 | Bcr-Abl (Wild Type) | 14 | K562 | IC50: 6.5 µM | [8] |
| Bcr-Abl (T315I mutant) | 450 | - | - | [8] |
Table 2: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of 1H-Indazol-3-ol Derivatives
| Compound Name/Reference | Target | IC50 (nM) | In vivo Activity | Citation |
| 6-fluoro-1H-indazol-3-ol (Compound 37) | DAAO | 100-500 (approx.) | Significantly increased plasma D-serine levels in mice | [2][3] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aminoindazole Derivatives
This protocol describes a general method for the synthesis of 3-aminoindazoles, which can be adapted for the synthesis of this compound and its derivatives, typically starting from a substituted 2-fluorobenzonitrile.
Materials:
-
Substituted 2-fluorobenzonitrile
-
Hydrazine hydrate (85%)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 3-aminoindazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide or protein
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Prepare a kinase reaction mixture containing the purified kinase and substrate in kinase reaction buffer.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., K-562, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the respective wells and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 3-aminoindazole derivatives.
Caption: VEGFR2 Signaling Pathway.
Caption: PDGFRβ Signaling Pathway.
Caption: BCR-ABL Signaling Pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of this compound derivatives as potential drug candidates.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Interface between BCR-ABL-Dependent and -Independent Resistance Signaling Pathways in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]
Application Notes and Protocols for 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-indazol-3-ol is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, recognized for its versatile role as a pharmacophore.[1] Derivatives of the closely related 3-amino-1H-indazole and 1H-indazol-3-ol cores have demonstrated significant potential in therapeutic areas such as oncology and neuroscience. These compounds are known to modulate the activity of various enzymes and signaling pathways crucial in disease pathogenesis.
These application notes provide a comprehensive overview of the potential research applications of this compound, based on the activities of structurally similar compounds. Detailed protocols for key experimental assays are also presented to facilitate its investigation as a research chemical in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 1H-indazol-3-amine | [2] |
| CAS Number | 874-05-5 | [2] |
| Appearance | White solid | [3] |
| InChI Key | YDTDKKULPWTHRV-UHFFFAOYSA-N |
Potential Research Applications
Based on the established biological activities of analogous indazole derivatives, this compound holds promise as a research chemical for investigating several key cellular targets and pathways.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Background: PARP enzymes are central to the DNA damage response (DDR).[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a critical class of anticancer agents.[4][5]
Application: this compound can be investigated as a potential PARP inhibitor. Its efficacy can be assessed in cancer cell lines with known DNA repair defects.
D-Amino Acid Oxidase (DAAO) Inhibition
Background: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor.[6][7] Inhibition of DAAO increases D-serine levels in the brain, which is a potential therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[6][7]
Application: The potential of this compound as a DAAO inhibitor can be explored. This involves in vitro enzymatic assays and in vivo studies to measure changes in plasma and brain D-serine levels.[6][7]
Receptor Tyrosine Kinase (RTK) Inhibition
Background: Receptor tyrosine kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation.[8] Aberrant RTK activity is a hallmark of many cancers, making them important targets for cancer therapy. 3-aminoindazole derivatives have been shown to potently inhibit RTKs, including those of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[8]
Application: this compound can be screened for its inhibitory activity against a panel of RTKs. Promising compounds can be further evaluated in cellular assays for their effects on downstream signaling and in preclinical cancer models.[8]
BCR-ABL Kinase Inhibition
Background: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[9][10] While imatinib is a first-line therapy, resistance, often due to mutations like T315I, remains a clinical challenge.[9][10] Diaylamide 3-aminoindazoles have been developed as potent pan-BCR-ABL inhibitors, effective against wild-type and mutant forms.[9][10]
Application: this compound can be evaluated for its ability to inhibit wild-type and T315I mutant BCR-ABL kinase. Its anti-leukemic activity can be tested in CML cell lines.[9][10]
Quantitative Data on Related Indazole Derivatives
The following tables summarize the reported inhibitory activities of various indazole derivatives against different targets and cancer cell lines. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: BCR-ABL and Cellular Antiproliferative Activities of a Diaylamide 3-Aminoindazole Derivative (AKE-72) [9][10]
| Target/Cell Line | IC₅₀ / GI₅₀ (nM) |
| BCR-ABL (Wild Type) | < 0.5 |
| BCR-ABL (T315I Mutant) | 9 |
| K-562 (CML Cell Line) | < 10 |
| HL-60 (Leukemia Cell Line) | 278 (for a related amide 4a) |
| MOLT-4 (Leukemia Cell Line) | 494 (for a related amide 4a) |
Table 2: Antiproliferative Activity of a 1H-indazole-3-amine Derivative (Compound 6o) [11][12]
| Cell Line | IC₅₀ (µM) |
| K562 (Chronic Myeloid Leukemia) | 5.15 |
| A549 (Lung Cancer) | > 50 |
| PC-3 (Prostate Cancer) | > 50 |
| Hep-G2 (Hepatoma) | > 50 |
| HEK-293 (Normal Kidney Cell) | 33.2 |
Table 3: Antiproliferative Activity of 1H-benzo[f]indazole-4,9-dione Derivatives [13]
| Cell Line | IC₅₀ Range (µM) |
| KATO-III | 25.5 - 401.8 |
| MCF-7 | 27.5 - 432.5 |
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (biotinylated)
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
Procedure:
-
Coat the streptavidin-coated plates with biotinylated NAD⁺ overnight at 4°C.
-
Wash the plates with wash buffer (assay buffer with 0.05% Tween-20).
-
Add assay buffer containing Histone H1 and activated DNA to each well.
-
Add serial dilutions of this compound or positive control to the wells. Include a DMSO control.
-
Initiate the reaction by adding PARP1 enzyme to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Wash the plates to remove unbound reagents.
-
Add anti-poly(ADP-ribose) antibody and incubate for 1 hour.
-
Wash the plates and add HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the antiproliferative effects of this compound on cancer cell lines.[11][12]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a positive control. Include a DMSO vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP Inhibition in BRCA-deficient cells leading to synthetic lethality.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 13. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assay with 4-Amino-1H-indazol-3-ol
These application notes provide a detailed protocol for conducting an enzyme inhibition assay using 4-Amino-1H-indazol-3-ol. The focus is on the inhibition of D-amino acid oxidase (DAAO), a common target for indazole-based compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and enzyme inhibitory properties.[1] Specifically, derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[2][3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Inhibition of DAAO is a therapeutic strategy for various neurological disorders, as it can increase the levels of D-serine, a co-agonist of the NMDA receptor in the brain.[3] Furthermore, other indazole derivatives, such as 3-aminoindazoles, have been explored as inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs), p21-activated kinase 1 (PAK1), and BCR-ABL kinase.[4][5][6]
This document provides a comprehensive protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against DAAO.
Data Presentation
The inhibitory activity of this compound and its derivatives against DAAO can be quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes hypothetical, yet representative, quantitative data for a series of indazole derivatives based on literature for similar compounds.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | DAAO | 1.5 | 0.8 | Competitive |
| 6-Fluoro-1H-indazol-3-ol | DAAO | 0.3 | 0.15 | Competitive |
| 1H-Indazol-3-ol | DAAO | 5.2 | 2.7 | Competitive |
| Reference Inhibitor (Benzoic Acid) | DAAO | 10.0 | 5.1 | Competitive |
Experimental Protocols
Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of DAAO by this compound. The assay is based on the measurement of hydrogen peroxide (H₂O₂) production, a product of the DAAO-catalyzed reaction, using the horseradish peroxidase (HRP) and Amplex Red assay.
Materials and Reagents:
-
Human recombinant D-amino acid oxidase (DAAO)
-
This compound
-
D-Serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Bovine Serum Albumin (BSA)
-
Sodium Phosphate Buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, flat-bottom)
-
Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0, containing 0.1% BSA.
-
DAAO Enzyme Solution: Prepare a stock solution of DAAO in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Substrate Solution: Prepare a stock solution of D-Serine in assay buffer. The final concentration in the assay is typically at or near the Km value for D-Serine.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Detection Reagent Mix: Prepare a fresh solution containing HRP (final concentration 0.2 U/mL) and Amplex Red (final concentration 50 µM) in assay buffer. Protect this solution from light.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound from the stock solution in assay buffer. Ensure the final DMSO concentration in all wells is ≤ 1%.
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer (for blanks) or the serially diluted inhibitor solutions.
-
25 µL of the DAAO enzyme solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the D-Serine substrate solution to all wells.
-
Immediately add 50 µL of the Detection Reagent Mix to all wells.
-
Measure the fluorescence intensity at 1-minute intervals for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the DAAO enzyme inhibition assay.
Caption: Inhibition of DAAO by this compound increases D-Serine levels.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Assessing the Cytotoxicity of 4-Amino-1H-indazol-3-ol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
4-Amino-1H-indazol-3-ol belongs to the indazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential antitumor properties.[1] Evaluating the cytotoxic profile of novel compounds like this compound is a critical initial step in the drug discovery process.[2][3] This application note provides a detailed framework of standardized in vitro assays to determine the cytotoxic effects of this compound on cultured mammalian cells. The protocols herein describe methods to assess cell viability, membrane integrity, and the induction of apoptosis, thereby offering a multi-parametric evaluation of potential toxicity.
2. Principle of Cytotoxicity Testing
In vitro cytotoxicity testing is foundational for assessing the safety and therapeutic potential of a chemical compound.[4] These assays measure the degree to which a substance can cause damage to cells.[5] The methodologies outlined below quantify different cellular responses to toxic insults:
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[8][9]
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.[10][11]
3. Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves a stepwise approach from initial viability screening to more detailed mechanistic studies.
Caption: General experimental workflow for cytotoxicity testing.
4. Detailed Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - hepatoma) and a non-cancerous cell line (e.g., HEK-293) for selectivity assessment.[1] Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced toxicity.[2]
Protocol: MTT Cell Viability Assay[6][7][8]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the same concentration of DMSO as the highest drug dose).[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Cytotoxicity Assay[17][18][19]
-
Assay Setup: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay (Steps 1-3). Include the following controls: "untreated control" (spontaneous LDH release), "vehicle control", and "maximum LDH release" (cells treated with a lysis buffer, e.g., 2% Triton X-100, for 45 minutes before supernatant collection).[14][15]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 100 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[15]
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm using a microplate reader.[12]
Protocol: Annexin V-FITC/PI Apoptosis Assay[13][14][20]
-
Cell Preparation: Seed cells in a 6-well plate and treat with IC50 concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 × 10⁶ cells/mL.[16] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[11]
5. Data Presentation and Analysis
Quantitative data should be summarized for clarity and ease of comparison.
Data Analysis
-
Percent Viability (MTT Assay): Calculated using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Percent Cytotoxicity (LDH Assay): Calculated using the formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[17] It is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[18][19][20]
Example Data Tables
Table 1: Dose-Response Effect of this compound on A549 Cells (MTT Assay - 48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 0.982 | 0.061 | 78.3% |
| 10 | 0.655 | 0.049 | 52.2% |
| 25 | 0.312 | 0.033 | 24.9% |
| 50 | 0.150 | 0.021 | 12.0% |
| 100 | 0.088 | 0.015 | 7.0% |
Table 2: Summary of IC50 Values across Different Cell Lines (48h)
| Cell Line | IC50 (µM) |
| A549 (Lung Cancer) | 9.8 |
| K562 (Leukemia) | 5.2 |
| PC-3 (Prostate Cancer) | 15.5 |
| HepG2 (Liver Cancer) | 22.1 |
| HEK-293 (Normal Kidney) | > 100 |
6. Mechanistic Insights from Apoptosis Analysis
Analysis of Annexin V/PI staining by flow cytometry provides deeper insight into the mode of cell death induced by the compound.
Caption: Differentiating cell death mechanisms via Annexin V/PI.
This application note provides a robust and multi-faceted approach to characterizing the cytotoxic activity of this compound. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), researchers can obtain a comprehensive profile of the compound's effects on cancer and non-cancerous cells. The detailed protocols and data analysis frameworks presented here will guide scientists in generating reliable and reproducible results, which are essential for the advancement of novel therapeutic candidates in drug development pipelines.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 4. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. kumc.edu [kumc.edu]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Application Notes and Protocols for Indazole Derivatives in Cell Culture
Disclaimer: Information regarding the specific use of 4-Amino-1H-indazol-3-ol in cell culture is not available in the reviewed literature. The following application notes and protocols are based on studies of structurally related indazole derivatives, namely 1H-indazol-3-ol and 3-amino-1H-indazole , which have shown significant biological activity in various cell-based assays. These notes are intended to provide a general framework for researchers and drug development professionals working with similar compounds.
I. Introduction to Indazole Derivatives in Cellular Research
Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Various substituted indazoles have demonstrated potential as anti-tumor, anti-inflammatory, and enzyme-inhibiting agents.[2][3] In cell culture applications, these compounds are frequently investigated for their ability to modulate signaling pathways involved in cell proliferation, apoptosis, and migration.
Specifically, derivatives of 1H-indazol-3-ol have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.[4][5] On the other hand, numerous 3-amino-1H-indazole derivatives have been synthesized and evaluated for their anticancer properties, targeting various kinases and cellular pathways.[2][3][6][7][8]
II. Key Applications in Cell Culture
Anticancer Activity and Cytotoxicity Assays
Derivatives of 3-amino-1H-indazole have shown promising results as anticancer agents against a variety of human cancer cell lines.
-
Inhibition of Cell Proliferation: Several studies have demonstrated the potent anti-proliferative effects of these compounds. For instance, compound 6o , a 1H-indazole-3-amine derivative, exhibited a significant inhibitory effect against the chronic myeloid leukemia cell line K562.[3][6] Another derivative, AKE-72 , was found to be a potent pan-BCR-ABL inhibitor, effective against the K-562 cell line.[7][8]
-
Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have revealed that some indazole derivatives induce apoptosis and cause cell cycle arrest in cancer cells. Compound 6o was shown to induce apoptosis in K562 cells, possibly through the p53/MDM2 pathway and by affecting Bcl-2 family members.[3][6]
-
Inhibition of Tumor Cell Migration and Invasion: Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell migration.[9] Inhibition of the PAK1-Snail signaling axis by these compounds effectively reduces the migratory and invasive capabilities of cancer cells.[10]
Enzyme Inhibition Assays
1H-indazol-3-ol derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), a potential therapeutic target for schizophrenia.[4][5]
III. Quantitative Data Summary
The following tables summarize the quantitative data for various indazole derivatives from the cited studies.
Table 1: In Vitro Anticancer Activity of 3-Amino-1H-indazole Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | MTT Assay | 5.15 µM | [3][6] |
| A549 (Lung Cancer) | MTT Assay | > 40 µM | [3][6] | |
| PC-3 (Prostate Cancer) | MTT Assay | 23.4 µM | [3][6] | |
| Hep-G2 (Liver Cancer) | MTT Assay | 15.6 µM | [3][6] | |
| HEK-293 (Normal Kidney) | MTT Assay | 33.2 µM | [3][6] | |
| AKE-72 | K-562 (Chronic Myeloid Leukemia) | Antiproliferative Assay | < 10 nM | [7][8] |
| Compound 5k | Hep-G2 (Liver Cancer) | MTT Assay | 3.32 µM | [3] |
| Compound 30l | MDA-MB-231 (Breast Cancer) | PAK1 Enzyme Inhibition | 9.8 nM | [9] |
Table 2: Enzyme Inhibition Data for 1H-indazol-3-ol Derivatives
| Compound | Enzyme | Assay Type | IC50 | Reference |
| 6-fluoro-1H-indazol-3-ol (37) | D-amino acid oxidase (DAAO) | Enzyme Inhibition Assay | Not specified, but identified as a nanomolar inhibitor | [4][5] |
IV. Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on the anticancer activity of 3-amino-1H-indazole derivatives.[3][6]
-
Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3, Hep-G2) into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the investigation of apoptosis induction by compound 6o.[6]
-
Cell Treatment: Treat K562 cells with the test compound at various concentrations (e.g., 10, 12, 14 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Migration Assay (Wound Healing Assay)
This protocol is a standard method for assessing cell migration and is relevant for compounds targeting this process, such as PAK1 inhibitors.[10]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at various concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantification: Measure the area of the wound at each time point to quantify cell migration.
V. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Proposed mechanism of apoptosis induction by Compound 6o.
Caption: PAK1-Snail signaling pathway and its inhibition.
Experimental Workflow Diagrams
Caption: Workflow for assessing cell proliferation using MTT assay.
Caption: Workflow for the wound healing (cell migration) assay.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Developing Assays for 4-Amino-1H-indazol-3-ol Derivatives: Application Notes and Protocols
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the biological evaluation of 4-Amino-1H-indazol-3-ol derivatives. The following sections outline methodologies for assessing the anti-cancer and enzyme-inhibitory activities of this class of compounds.
Application Note 1: Anti-Cancer Activity Profiling
This compound derivatives are a promising scaffold in the discovery of novel anti-cancer agents.[1] Their biological activity can be assessed through a tiered screening approach, beginning with cytotoxicity assays against various cancer cell lines, followed by more detailed investigations into the mechanism of action, such as apoptosis induction and cell cycle arrest.
Quantitative Data Summary
The anti-proliferative activity of novel this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. For comparison, a non-cancerous cell line should be included to assess selectivity.
| Compound | K562 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Liver) IC50 (µM) | HEK-293 (Normal) IC50 (µM) | Selectivity Index (SI) vs. K562 |
| Derivative 1 | 5.15 ± 0.55 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 | 33.20 ± 3.83 | 6.45 |
| Derivative 2 | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 | > 50 | > 5.36 |
| 5-Fluorouracil | 12.17 ± 2.85 | 10.50 ± 1.20 | 14.25 ± 2.15 | 18.90 ± 3.50 | > 100 | > 8.22 |
Data is representative. Actual values must be determined experimentally. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.[2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess the cytotoxic effects of compounds.[3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293)[4]
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.625 to 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.[3]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at varying concentrations (e.g., 10, 12, and 14 µM) for 24 hours.[6]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with the compounds for 24 hours.[6]
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[7]
Materials:
-
This compound derivatives
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, MDM2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)[5][6]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for anti-cancer screening of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Receptor Tyrosine Kinases using 3-Aminoindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindazole scaffold serves as a potent hinge-binding template for the design of ATP-competitive kinase inhibitors. While specific data for 4-Amino-1H-indazol-3-ol is not extensively available in the public domain, its core structure is the foundation for a class of powerful inhibitors targeting various Receptor Tyrosine Kinases (RTKs). These derivatives have become invaluable tools for studying RTK signaling pathways, which are often dysregulated in cancer and other diseases. This document provides detailed application notes and protocols for utilizing two prominent 3-aminoindazole derivatives, Linifanib (ABT-869) and AKE-72 , in the study of RTKs such as VEGFR, PDGFR, and BCR-ABL.
Linifanib is a multi-targeted inhibitor of VEGFR and PDGFR families, while AKE-72 is a potent pan-BCR-ABL inhibitor.[1][2][3][4] These compounds allow for the targeted investigation of signaling cascades, assessment of therapeutic potential, and elucidation of resistance mechanisms.
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of Linifanib (ABT-869) and AKE-72 against a panel of clinically relevant receptor tyrosine kinases.
Table 1: In Vitro Inhibitory Activity of Linifanib (ABT-869)
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR1/FLT1 | 3 | Cell-free |
| VEGFR2/KDR | 4 | Cell-free |
| VEGFR3/FLT4 | 190 | Cell-free |
| PDGFRβ | 66 | Cell-free |
| FLT3 | 4 | Cell-free |
| KIT | 14 | Cell-free |
| CSF-1R | 3 | Cell-free |
| Tie-2 | 170 | Cell-free |
| Data sourced from multiple references.[1][2][3][4] |
Table 2: In Vitro Inhibitory Activity of AKE-72
| Target Kinase | IC50 (nM) |
| BCR-ABL (Wild-Type) | < 0.5 |
| BCR-ABL (T315I mutant) | 9 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for characterizing 3-aminoindazole-based RTK inhibitors.
Experimental Protocols
1. In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is designed to measure the direct inhibitory effect of a 3-aminoindazole derivative on the activity of a purified RTK.
Materials:
-
Recombinant human RTK (e.g., VEGFR2, PDGFRβ, or BCR-ABL)
-
Biotinylated peptide substrate specific for the kinase
-
ATP
-
Test compound (e.g., Linifanib or AKE-72) dissolved in DMSO
-
HTRF Kinase Assay Kit (containing Eu3+-cryptate labeled anti-phospho-tyrosine antibody and streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range for Linifanib or AKE-72 would be from 1 µM down to low nM or pM concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the RTK and the biotinylated peptide substrate in assay buffer.
-
Initiate Kinase Reaction: Add 4 µL of ATP solution in assay buffer to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the HTRF detection mix (Eu3+-cryptate antibody and streptavidin-XL665) to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression.
2. Western Blot for RTK Phosphorylation
This protocol assesses the ability of a 3-aminoindazole derivative to inhibit RTK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing the target RTK (e.g., HUVECs for VEGFR, K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Test compound (e.g., Linifanib or AKE-72)
-
Growth factor (e.g., VEGF or PDGF, if the target RTK is not constitutively active)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-phospho-downstream protein, anti-total-downstream protein, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours if growth factor stimulation is required.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 10 nM, 100 nM, 1 µM Linifanib) or DMSO for 1-2 hours.
-
If applicable, stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein and a loading control.
3. Cell Viability (MTT) Assay
This protocol measures the effect of 3-aminoindazole derivatives on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6][7][8]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compound (e.g., Linifanib or AKE-72)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of the Anti-Proliferative Activity of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-proliferative activity of indazole derivatives, a promising class of compounds in oncology research. This document includes a summary of their efficacy against various cancer cell lines, detailed experimental protocols for key assays, and visualizations of the signaling pathways they modulate.
Introduction to Indazole Derivatives in Oncology
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs, including Pazopanib, Axitinib, and Entrectinib.[1][2][3] These compounds have garnered significant attention for their ability to inhibit various protein kinases, modulate the cell cycle, and induce apoptosis in cancer cells.[2][4] Ongoing research continues to uncover novel indazole derivatives with potent and selective anti-proliferative activities, highlighting their potential as templates for the development of new cancer therapeutics.[2]
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for several recently developed indazole derivatives against a panel of human cancer cell lines.
Table 1: Anti-Proliferative Activity of Selected Indazole Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 2f | 4T1 | Breast Cancer | 0.23 | Doxorubicin | 6.50 |
| HepG2 | Liver Cancer | 0.80 | Doxorubicin | 0.98 | |
| MCF-7 | Breast Cancer | 0.34 | Doxorubicin | 0.62 | |
| A549 | Lung Cancer | 1.15 | Doxorubicin | 0.75 | |
| 6o | K562 | Leukemia | 5.15 | - | - |
| HEK-293 (Normal) | Embryonic Kidney | 33.2 | - | - | |
| 4a | MKN45 | Gastric Cancer | 2.65 | Sorafenib | 4.69 |
| 4d | MKN45 | Gastric Cancer | 3.55 | Sorafenib | 4.69 |
| 5f | MCF-7 | Breast Cancer | 1.858 | Staurosporine | 8.029 |
| A549 | Lung Cancer | 3.628 | Staurosporine | 7.354 | |
| Caco-2 | Colorectal Cancer | 1.056 | Staurosporine | 4.202 |
Data compiled from multiple sources.[5][6][7][8][9]
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 Value (nM) |
| 6i | VEGFR-2 | 24.5 |
| 127 | ALK | 12 |
| 99 | FGFR1 | 2.9 |
| 128 | EGFR-L858R/T790M | 191 |
Data compiled from multiple sources.[10][11]
Key Experimental Protocols
Detailed and reproducible protocols are crucial for the accurate assessment of the anti-proliferative activity of novel compounds. Below are methodologies for essential in vitro assays.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, K562, Hep-G2)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cell proliferation assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of indazole derivatives on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Indazole derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indazole derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some indazole derivatives have been shown to cause cell cycle arrest in the S or G2/M phase.[12]
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Indazole derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze the samples immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Mechanisms of Action and Signaling Pathways
Indazole derivatives exert their anti-proliferative effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer cell growth and survival.
Induction of Apoptosis
Many indazole derivatives induce programmed cell death, or apoptosis. For instance, compound 2f has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1][5] This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][5] This compound also decreases the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, indicating the involvement of the intrinsic mitochondrial apoptosis pathway.[1][3][5]
Caption: Apoptosis induction by an indazole derivative.
Kinase Inhibition
A primary mechanism for many indazole-based drugs is the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[4] For example, some derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10] Others target kinases like Anaplastic Lymphoma Kinase (ALK) or Epidermal Growth Factor Receptor (EGFR), which are often mutated or overexpressed in various cancers.[11]
Caption: Inhibition of receptor tyrosine kinases.
Conclusion
Indazole derivatives continue to be a rich source of potential anti-cancer agents with diverse mechanisms of action. The protocols and data presented here provide a framework for the systematic evaluation of novel indazole compounds. By employing these standardized assays, researchers can effectively characterize the anti-proliferative activity, elucidate the mechanisms of action, and identify promising lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of Apoptosis Induced by Indazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a crucial physiological process essential for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives being investigated and developed as anti-cancer agents.[1][2][3][4] These compounds often exert their therapeutic effect by inducing apoptosis in cancer cells.[3][5][6][7] This application note provides detailed protocols for quantifying the apoptotic effects of novel indazole-based compounds using standard cell-based assays, primarily focusing on Annexin V/Propidium Iodide staining for flow cytometry and the detection of key apoptosis markers.
Principle of Apoptosis Detection While indazole compounds are typically the inducers of apoptosis, established methods are required to measure their efficacy. The gold standard for detecting and differentiating apoptotic stages is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI).
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[8] Annexin V is a protein that exhibits a high affinity for PS and, when conjugated to a fluorophore such as FITC, it serves as a sensitive probe for identifying early apoptotic cells.[9][10]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[8] By using these two stains simultaneously, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
A key biochemical hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.[11] Indazole compounds have been shown to induce apoptosis through the upregulation of cleaved (active) caspase-3, an executioner caspase.[3][5][7] Therefore, measuring the levels of cleaved caspase-3 via western blot serves as a robust method to confirm the apoptotic mechanism.
Data Presentation
Quantitative data from studies on apoptosis-inducing indazole compounds are summarized below. These tables provide examples of the antiproliferative activity of specific compounds and typical treatment conditions used to induce apoptosis for subsequent analysis.
Table 1: Antiproliferative Activity of Selected Indazole Compounds
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 | [3][5] |
| Compound 2f | HepG2 (Hepatoma) | 0.80 | [3] |
| Compound 2f | MCF-7 (Breast Cancer) | 0.34 | [3] |
| TRT-0029 | Huh7 (Hepatocellular Carcinoma) | 10 (Effective Working Conc.) | [12] |
| TRT-0173 | Huh7 (Hepatocellular Carcinoma) | 20 (Effective Working Conc.) |[12] |
Table 2: Example Treatment Conditions for Apoptosis Induction
| Parameter | Description | Example |
|---|---|---|
| Cell Seeding Density | 1 x 10⁶ cells/mL or 5 x 10⁵ cells per well in a 6-well plate. | Varies by cell line and plate format. |
| Indazole Compound | Test compound dissolved in a suitable solvent (e.g., DMSO). | Compound 2f |
| Concentration Range | Typically tested at concentrations around the predetermined IC50 value. | 0 µM (Vehicle), 1 µM, 2.5 µM, 5 µM.[3] |
| Incubation Time | 24 to 48 hours is common for apoptosis induction. | 24 hours.[3] |
| Positive Control | A known apoptosis inducer. | Staurosporine (1 µM) or Camptothecin (6 µM).[10] |
| Negative Control | Vehicle control (e.g., DMSO) at the same final concentration as the test compound. | 0.1% DMSO. |
Signaling Pathways and Experimental Workflows
Caption: Key apoptosis signaling pathways activated by inducers like indazole compounds.
Caption: Experimental workflow for Annexin V/PI apoptosis detection by flow cytometry.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Indazole Compounds
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment (e.g., 5 x 10⁵ cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the test indazole compound and a positive control (e.g., Staurosporine) in DMSO. Dilute the stocks in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the indazole compound, the positive control, and a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed to Detection: After incubation, cells are ready for apoptosis detection using Protocol 2.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol is adapted from standard procedures for Annexin V staining kits.[8][9][13]
-
Reagent Preparation:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock concentrate with deionized water. Keep on ice.
-
Prepare control tubes for flow cytometer setup: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet once by resuspending in 1 mL of cold PBS and centrifuging again. Discard the supernatant.
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[13]
-
Analysis:
Protocol 3: Confirmation by Western Blot for Cleaved Caspase-3
-
Cell Lysis: After treatment (Protocol 1), harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. An increase in the band intensity for cleaved caspase-3 indicates apoptosis induction.[3][5]
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Pathways Affected by 4-Amino-1H-indazol-3-ol via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities, including their potential as anti-cancer agents.[1][2] Many compounds featuring the indazole scaffold have been developed as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[1][3] These pathways are crucial regulators of cell proliferation, survival, and apoptosis.[4][5]
This document provides detailed application notes and protocols for utilizing Western blotting to investigate the effects of a specific indazole derivative, 4-Amino-1H-indazol-3-ol, on these critical signaling cascades. While direct experimental data for this particular compound is emerging, the provided protocols are based on established methodologies for assessing the activation status of key proteins within the PI3K/Akt and MAPK/ERK pathways. These notes are intended to guide researchers in designing and executing experiments to elucidate the mechanism of action of this compound.
Data Presentation: Summarizing Western Blotting Results
Quantitative analysis of Western blot data is crucial for determining the dose-dependent and time-course effects of this compound. Densitometry should be performed on the bands corresponding to the phosphorylated (active) and total forms of the target proteins. The ratio of the phosphorylated protein to the total protein is then calculated to normalize for any variations in protein loading. A loading control, such as β-actin or GAPDH, should also be used to ensure equal protein loading across all lanes.[6] The following tables are templates for organizing and presenting the quantitative data obtained from these experiments.
Table 1: Effect of this compound on the PI3K/Akt Pathway
| Treatment Group | Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| Vehicle Control | 0 | (Normalized to 1) | (Normalized to 1) |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Table 2: Effect of this compound on the MAPK/ERK Pathway
| Treatment Group | Concentration (µM) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio | p-p38 (Thr180/Tyr182) / Total p38 Ratio |
| Vehicle Control | 0 | (Normalized to 1) | (Normalized to 1) |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding : Seed the cancer cell line of interest (e.g., breast, lung, or colon cancer cells) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.[6][7]
-
Cell Adherence : Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[6]
-
Treatment : On the day of the experiment, dilute the stock solution of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).[7] The final DMSO concentration should not exceed 0.1% to prevent solvent-induced effects.[6] Treat the cells for a predetermined time (e.g., 24 hours).[7]
II. Protein Extraction
-
Cell Lysis : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Add an appropriate volume (e.g., 100-200 µL) of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6][7]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6]
-
Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.[6][7]
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[6][7]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the total protein extract, to new pre-chilled tubes.[7][8]
III. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.[6][8]
IV. Sample Preparation and SDS-PAGE
-
Sample Preparation : Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6][7][8]
-
SDS-PAGE : Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel.[6][7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[6]
V. Protein Transfer
-
Transfer the separated proteins from the SDS-PAGE gel to a polyvinylidene difluoride (PVDF) membrane.[6] This can be done using a wet or semi-dry transfer system.
VI. Immunoblotting
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin) overnight at 4°C with gentle agitation.[6][7] Recommended antibody dilutions typically range from 1:1000.[7]
-
Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.[6]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[8]
-
Final Washes : Repeat the washing step to remove unbound secondary antibodies.[8]
VII. Detection and Analysis
-
Detection : Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein for each target.
Visualizations
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1H-indazol-3-ol
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 4-Amino-1H-indazol-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We understand that synthesizing substituted indazoles can be challenging, often plagued by issues with regioselectivity, reaction efficiency, and product stability.[1][2]
This guide moves beyond simple procedural lists. It is structured as a series of practical, in-depth troubleshooting scenarios in a question-and-answer format. Our goal is to provide you with the causal understanding—the "why" behind the "how"—to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.
Below, we address the most common challenges encountered during the synthesis, which typically proceeds via the cyclization of a precursor followed by the reduction of a nitro group.
Overall Synthetic Workflow
A prevalent and effective strategy for synthesizing this compound involves a two-step process starting from a suitably substituted benzonitrile. The general workflow is outlined below.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical parameters to investigate?
A1: Low overall yield is a common complaint. The two most critical stages to scrutinize are the cyclization and the nitro-reduction.
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Cyclization Efficiency: This step is highly sensitive to temperature and solvent. Incomplete conversion of the starting benzonitrile is a frequent issue. Ensure your starting material is pure, as impurities can inhibit the reaction.
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Product Stability During Reduction: The final product, this compound, can be susceptible to oxidation and degradation, especially during workup and purification. The amino and hydroxyl groups make the molecule electron-rich and prone to forming colored impurities if exposed to air for extended periods. We recommend working under an inert atmosphere (Nitrogen or Argon) during the final steps.
Q2: I'm observing a persistent impurity that is difficult to separate from my final product. What could it be?
A2: The nature of the impurity depends heavily on the reduction method used.
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If using SnCl₂ (Stannous Chloride): A common side reaction, particularly when using alcohols as solvents, is the formation of alkoxy-substituted byproducts.[3][4] In some cases, residual tin salts can complex with your product, making purification by chromatography challenging. An acidic wash during workup is crucial to remove these salts.
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If using Catalytic Hydrogenation (e.g., Pd/C): Incomplete reduction can leave behind nitroso or hydroxylamine intermediates. Over-reduction is also possible, potentially affecting other functional groups if present. Ensure the catalyst is active and not poisoned.
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General: Dimeric impurities can form via oxidative coupling of the final product. Minimize exposure to air and consider using antioxidants during workup if this is a persistent problem.
Q3: How can I be certain I have formed the correct 1H-indazole tautomer and not the 2H-indazole isomer?
A3: Distinguishing between 1H and 2H-indazole isomers is critical and can be reliably done using spectroscopic methods.[5]
-
¹H NMR Spectroscopy: The chemical shift of the proton on the nitrogen atom is a key differentiator. The N-H proton of a 1H-indazole typically appears as a broad singlet at a characteristic chemical shift. Comparing your spectra to literature values for similar indazole systems is essential.
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¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring differ significantly between the 1H and 2H tautomers.
-
2D NMR (HMBC/HSQC): These techniques can definitively establish connectivity and confirm the position of substitution.
Troubleshooting Guide: Step 1 - Cyclization to 4-Nitro-1H-indazol-3-ol
This step involves the reaction of a substituted benzonitrile, such as 2-amino-6-nitrobenzonitrile, with hydrazine. The goal is to form the indazolone ring system.
Problem 1: The cyclization reaction is slow or stalls, with significant starting material remaining.
Cause & Solution: This issue typically points to insufficient reactivity or suboptimal reaction conditions.
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Causality: The cyclization proceeds via nucleophilic attack of hydrazine onto the nitrile carbon, followed by an intramolecular cyclization. This process requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
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Verify Starting Material Purity: Ensure the 2-amino-6-nitrobenzonitrile is pure and dry. Contaminants can interfere with the reaction.
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Increase Reaction Temperature: Many indazole syntheses require refluxing in a high-boiling point solvent.[1] If you are using ethanol, consider switching to a higher-boiling solvent like n-butanol or ethylene glycol to increase the reaction temperature.
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Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents are generally preferred as they can participate in proton transfer steps. Experiment with different alcoholic solvents.
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Hydrazine Stoichiometry: Ensure at least a stoichiometric amount of hydrazine hydrate is used. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
-
Problem 2: The reaction produces a complex mixture of products, not just the desired 4-Nitro-1H-indazol-3-ol.
Cause & Solution: Side product formation often results from the high temperatures required for cyclization or from the reactivity of hydrazine.
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Causality: At elevated temperatures, starting materials or the product itself may begin to decompose. Hydrazine can also act as a reducing agent, potentially leading to partial reduction of the nitro group under harsh conditions, although this is less common in this specific step.
-
Troubleshooting Steps:
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Temperature Optimization: While high temperatures are needed, excessive heat can be detrimental. Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and side product formation.
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Reaction Time: Monitor the reaction by TLC or LCMS. Pushing the reaction for too long after the starting material is consumed can lead to the formation of degradation products.
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Consider an Alternative Route: If side product formation is intractable, alternative synthetic strategies for forming the indazole ring may be necessary, such as those starting from o-nitrobenzyl alcohols or other precursors.[6][7]
-
Troubleshooting Guide: Step 2 - Reduction of 4-Nitro-1H-indazol-3-ol
This is the final and most critical step, where the nitro group is reduced to the primary amine. The choice of reducing agent is paramount to success.
Problem 1: The nitro reduction is incomplete, resulting in a mixture of starting material and product.
Cause & Solution: Incomplete reduction can be due to reagent deactivation, insufficient equivalents, or poor reaction kinetics.
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Causality: Catalytic hydrogenation relies on an active catalyst surface, which can be "poisoned" by sulfur or other impurities. Chemical reductants like SnCl₂ are consumed stoichiometrically, and an insufficient amount will lead to incomplete reaction.
-
Troubleshooting Steps:
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Catalytic Hydrogenation (Pd/C, PtO₂):
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Use a fresh, high-quality catalyst.
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Ensure the solvent is thoroughly degassed to remove oxygen.
-
Increase hydrogen pressure (if equipment allows).[8]
-
Check for catalyst poisons in your starting material or solvent.
-
-
Stannous Chloride (SnCl₂):
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Use an excess of SnCl₂ (typically 3-5 equivalents).
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Ensure the anhydrous form is used if the procedure specifies it, as the dihydrate has different reactivity.[3][4]
-
The reaction is often run in an acidic medium (e.g., concentrated HCl) or a polar solvent like ethanol at elevated temperatures to ensure dissolution and reactivity.
-
-
Iron in Acid (Fe/HCl or Fe/NH₄Cl):
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Use finely powdered, activated iron for maximum surface area.
-
This is an exothermic reaction; control the temperature during the initial addition.
-
-
Problem 2: The desired 4-Amino product is formed, but it rapidly degrades or turns dark during workup.
Cause & Solution: Aromatic amines, especially those with additional electron-donating groups like a hydroxyl, are highly susceptible to air oxidation.
-
Causality: The electron-rich aromatic ring can be easily oxidized by atmospheric oxygen, leading to the formation of colored, often polymeric, impurities. This process can be accelerated by light and trace metals.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction, workup, and isolation under an inert atmosphere of nitrogen or argon. Use degassed solvents for extractions and chromatography.
-
Rapid Workup: Do not leave the reaction mixture or isolated product exposed to air for long periods. Proceed with purification as quickly as possible.
-
Antioxidant Wash: During the aqueous workup, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layers to quench any oxidizing species.
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Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
-
Comparative Table of Nitro Reduction Methods
| Method | Reagents & Conditions | Pros | Cons | Citations |
| Catalytic Hydrogenation | H₂ (1-4 atm), 10% Pd/C, Methanol or Ethanol, Room Temp | Clean workup (catalyst is filtered off); High yields; Environmentally friendly. | Catalyst can be expensive and is sensitive to poisoning; Requires specialized hydrogenation equipment. | [8] |
| Stannous Chloride | SnCl₂·2H₂O (3-5 eq.), Ethanol or HCl, 60-80°C | Inexpensive and reliable; Tolerant of many functional groups. | Workup can be difficult due to tin salts; Potential for chlorinated or alkoxy byproducts in certain solvents. | [3][4][9] |
| Iron Reduction | Fe powder (excess), HCl or NH₄Cl, Ethanol/Water, Reflux | Very cheap; Robust and effective. | Requires strongly acidic conditions; Workup involves filtering large amounts of iron sludge. | [8] |
Detailed Experimental Protocol: SnCl₂ Reduction
This protocol provides a representative procedure for the reduction of 4-Nitro-1H-indazol-3-ol.
Materials:
-
4-Nitro-1H-indazol-3-ol (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (Absolute)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-1H-indazol-3-ol (1.0 eq) and ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: To this suspension, add stannous chloride dihydrate (4.0 eq).
-
Reaction: Heat the mixture to 60-70°C. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC or LCMS.
-
Quenching & Workup:
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Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the resulting slurry in an ice bath and carefully basify by the slow addition of a 5M NaOH solution until the pH is ~8-9. Caution: This is highly exothermic. The tin salts will precipitate as tin hydroxide (a white solid).
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Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate.
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Transfer the combined filtrates to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting Flowchart: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazolone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1H-indazol-3-ol. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical synthetic approach for this compound involves a two-step process. The synthesis starts with the cyclization of a substituted benzonitrile, followed by the reduction of a nitro group. A plausible route begins with 2-fluoro-6-nitrobenzonitrile, which undergoes cyclization with hydrazine to form 4-Nitro-1H-indazol-3-ol. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the critical reaction parameters to control during the cyclization step?
In the cyclization of 2-fluoro-6-nitrobenzonitrile with hydrazine to form 4-Nitro-1H-indazol-3-ol, temperature and solvent are critical parameters. The reaction often requires elevated temperatures to proceed efficiently. The choice of solvent can also influence the reaction rate and yield. Protic solvents like ethanol or isopropanol are often used in similar reactions.
Q3: Which reducing agents are suitable for the conversion of 4-Nitro-1H-indazol-3-ol to this compound?
Several reducing agents can be effective for the reduction of an aromatic nitro group to an amine. Common choices include:
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Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).
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Metal/Acid Systems: Such as tin(II) chloride (SnCl₂) in the presence of a protic acid like hydrochloric acid (HCl).
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Other Metal Reductants: Iron (Fe) powder in the presence of an acid like acetic acid or ammonium chloride.
The choice of reducing agent can depend on the overall functional group tolerance of the molecule and desired reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in cyclization step (Formation of 4-Nitro-1H-indazol-3-ol) | Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions due to high temperature. | Optimize the reaction temperature. A lower temperature for a longer duration might improve the yield. | |
| Poor solubility of starting material. | Experiment with different solvents or solvent mixtures to improve solubility. | |
| Incomplete reduction of the nitro group | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. |
| Inactive catalyst (for catalytic hydrogenation). | Use fresh catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. | |
| Low reaction temperature. | Some reductions may require heating. Gently warm the reaction mixture and monitor for progress. | |
| Formation of side products during reduction | Over-reduction of the indazole ring. | Choose a milder reducing agent. For example, if using a strong reducing agent like LiAlH₄, switch to a chemoselective one like SnCl₂. |
| Degradation of the starting material or product. | Perform the reaction at a lower temperature and ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Difficulty in product isolation/purification | Product is highly polar and water-soluble. | After aqueous work-up, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, butanol). Brine washes can help to break emulsions. |
| Product co-elutes with impurities during chromatography. | Optimize the solvent system for column chromatography. Try different solvent gradients or a different stationary phase. Recrystallization might be an alternative purification method. |
Experimental Protocols
Proposed Synthesis of 4-Nitro-1H-indazol-3-ol
This proposed protocol is based on general methods for the synthesis of similar indazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (80-120 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Proposed Synthesis of this compound (Reduction of 4-Nitro-1H-indazol-3-ol)
This protocol outlines a general procedure for the reduction of the nitro group.
-
Reaction Setup: To a solution of 4-Nitro-1H-indazol-3-ol (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add the reducing agent.
-
For Catalytic Hydrogenation: Add 10% Pd/C catalyst (typically 5-10 mol%). The reaction vessel should be purged with nitrogen or argon, followed by the introduction of hydrogen gas (via a balloon or a pressurized system). If using a transfer hydrogenation source like ammonium formate, add it in excess (3-5 equivalents).
-
For SnCl₂ Reduction: Dissolve the nitro-indazole in ethanol or concentrated HCl and add tin(II) chloride dihydrate (3-5 equivalents).
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
For Catalytic Hydrogenation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate is then concentrated under reduced pressure.
-
For SnCl₂ Reduction: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. The tin salts will precipitate. Filter the mixture and extract the filtrate with an organic solvent.
-
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction (Literature Examples for Analogy)
| Starting Material Analogue | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-dichlorobenzonitrile derivative | Hydrazine hydrate | 2-MeTHF | 95 | 38-45 (overall yield for two steps) | [1] |
| 4α-nitro-5α-cholestan-3β-ol | Lithium aluminium hydride | Not specified | Not specified | Not specified | [2] |
| o-Nitro-ketoximes | Not specified | Not specified | Not specified | Good to excellent | [3] |
Note: The data in this table is from syntheses of related but different molecules and is provided for comparative purposes to guide experimental design.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 4-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Amino-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification methods for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose the appropriate solvent system for column chromatography?
A2: An appropriate solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. For polar, nitrogen-containing heterocyclic compounds like this compound, a polar stationary phase like silica gel is typically used.[1] The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A good starting point is to aim for an Rf value of 0.2-0.4 for the desired compound.
Q3: My compound is streaking on the TLC plate and the chromatography column. What can I do?
A3: Streaking is a common issue when purifying polar compounds, especially those with amine functionalities, on silica gel. This is often due to strong interactions with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3] For polar molecules like this compound, polar protic solvents such as ethanol, methanol, or water, or a mixture of these, are often good candidates.[4] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the best option.[2][3]
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound.[3] To prevent this, try using a larger volume of the solvent or a solvent with a lower boiling point. Adding a co-solvent in which the compound is less soluble can also help induce crystallization. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.[3]
Q6: What are the likely impurities I might encounter in my crude this compound?
A6: Potential impurities largely depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., substituted 2-halobenzonitriles or nitroaromatics), reagents from the synthesis (e.g., residual hydrazine), and side-products from incomplete cyclization or side reactions.[5]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Try a different solvent combination or a gradient elution. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Compound Stuck on Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound is interacting too strongly with the silica. | Add a basic modifier like triethylamine to the eluent. | |
| Low Recovery | Compound is partially soluble in the eluent at room temperature. | Ensure the fractions are not too large and monitor with TLC to avoid discarding fractions containing the product. |
| Product is adsorbing irreversibly to the silica. | Consider using a different stationary phase like alumina or reverse-phase silica. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystals Form on Cooling | Solution is not saturated. | Evaporate some of the solvent to increase the concentration and then cool again. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Low Yield of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2] |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath to further decrease solubility. | |
| Crystals are Colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration.[6] |
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture to determine if the solid dissolves and then cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
"stability and storage of 4-Amino-1H-indazol-3-ol"
This technical support center provides guidance on the stability and storage of 4-Amino-1H-indazol-3-ol, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is based on general knowledge for indazole derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is recommended, similar to other indazol-3-ol derivatives.[3] It is also advisable to protect the compound from light.[2]
Q2: Is this compound stable under normal laboratory conditions?
A2: While specific stability data for this compound is limited, related indazole compounds are generally stable under normal conditions.[1] However, it is crucial to avoid excessive heat and dust formation.[1]
Q3: What are the known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents and strong acids, as these can lead to degradation.[1][2]
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, handle the compound in a well-ventilated area and avoid generating dust.[1] Use personal protective equipment such as gloves, protective clothing, and eye protection.[2][4] After handling, ensure the container is tightly closed to prevent moisture absorption and contamination.[1]
Q5: What is the recommended procedure for preparing solutions of this compound?
A5: When preparing solutions, it is best to use a freshly opened container of the compound. The choice of solvent will depend on the specific experimental requirements. Due to the amino and hydroxyl groups, solubility may be limited in non-polar organic solvents. For aqueous solutions, the pH may affect both solubility and stability. It is recommended to prepare solutions fresh for each experiment to avoid potential degradation in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed). Consider using a fresh batch of the compound. |
| Compound degradation due to solution instability. | Prepare solutions fresh before each use. If solutions must be stored, conduct a stability study in the relevant solvent and storage conditions (e.g., temperature, light exposure). | |
| Incompatibility with other reagents. | Review all reagents used in the experiment for potential incompatibilities with amino or hydroxyl groups, or with the indazole ring system. Avoid strong oxidizing agents and strong acids.[1][2] | |
| Physical changes in the solid compound (e.g., color change, clumping). | Moisture absorption or degradation from exposure to air or light. | Discard the compound if significant changes are observed. Ensure containers are tightly sealed and consider storage in a desiccator. Protect from light.[2] |
| Difficulty dissolving the compound. | Incorrect solvent choice or low-quality compound. | Test solubility in a small scale with different solvents appropriate for your experiment. If solubility issues persist with a recommended solvent, consider the purity of the compound. |
Storage Condition Summary
| Condition | Recommendation | Reference |
| Temperature | Cool place. For long-term storage, 2-8°C is recommended. | [1][3] |
| Atmosphere | Dry, well-ventilated area. Store under an inert atmosphere if possible. | [1][2] |
| Container | Tightly closed container. | [1][2][4] |
| Light | Protect from light. | [2] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | [1][2] |
Experimental Protocols
Representative Protocol for Assessing Solid-State Stability
This is a general protocol and may need to be adapted based on available equipment and specific regulatory requirements.
-
Initial Analysis: Perform initial characterization of a new batch of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity, and visual inspection for appearance.
-
Sample Preparation: Aliquot the solid compound into several vials under an inert atmosphere if possible.
-
Storage Conditions: Store the vials under different conditions, for example:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated stability)
-
5°C (refrigerated)
-
-20°C (frozen)
-
Protected from light vs. exposed to light at 25°C / 60% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
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Analysis: At each time point, analyze the samples for purity (HPLC), appearance, and the presence of degradation products (HPLC/MS).
-
Data Evaluation: Compare the results to the initial analysis to determine the rate of degradation under each storage condition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Navigating Solubility Challenges with 4-Amino-1H-indazol-3-ol
Welcome to the technical support center for 4-Amino-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge to troubleshoot and optimize your experimental workflows effectively.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its solubility. The molecule's structure, featuring a rigid indazole core with both a basic amino group and an acidic hydroxyl group, results in a complex solubility profile.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 149.15 g/mol | Low molecular weight is generally favorable for solubility. |
| logP | 0.85 | A low logP value suggests a preference for hydrophilic environments, yet aqueous solubility can still be limited by other factors. |
| pKa (Acidic) | 8.5 (predicted for the hydroxyl group) | The hydroxyl group can be deprotonated at basic pH, increasing solubility. |
| pKa (Basic) | 3.5 (predicted for the amino group) | The amino group can be protonated at acidic pH, increasing solubility. |
| Hydrogen Bond Donors | 3 | Capable of forming hydrogen bonds with water, which can aid solubility. |
| Hydrogen Bond Acceptors | 3 | Can accept hydrogen bonds from water, contributing to solvation. |
Note: These values are predicted using computational models and should be used as a guide. Experimental determination is recommended for precise characterization.
Frequently Asked Questions (FAQs)
Here we address the most common solubility issues reported by researchers working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this?
A1: The poor aqueous solubility of this compound is primarily due to its crystalline structure and the amphoteric nature of the molecule. The strong intermolecular forces within the crystal lattice require significant energy to overcome for dissolution to occur. While the molecule has hydrophilic functional groups, the overall planarity and aromaticity of the indazole ring system contribute to its limited solubility in water alone.
Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A2: This phenomenon, often termed "crashing out," is a common issue for compounds with low aqueous solubility.[1] While this compound is likely soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation. This is a matter of kinetic versus thermodynamic solubility.
Q3: What is the recommended starting solvent for making a stock solution?
A3: For initial solubilization, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions of poorly water-soluble compounds.[2] It is crucial to start with a high-concentration stock to minimize the final concentration of the organic solvent in your experiment, which should typically be kept below 0.5% to avoid off-target effects.[2]
Q4: Can I use sonication or heating to dissolve the compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in an organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to degradation of the compound. Always ensure the compound is stable under the conditions used.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed experimental workflows to systematically address and overcome the solubility issues of this compound.
Workflow for Initial Solubility Assessment
This workflow will help you determine the baseline solubility of your compound in your desired aqueous buffer.
Caption: Initial solubility assessment workflow.
Protocol 1: pH-Dependent Solubility Enhancement
The amino and hydroxyl groups of this compound are ionizable, making its solubility highly dependent on pH.[2] By adjusting the pH of the buffer, you can increase the proportion of the more soluble ionized form of the compound.
Objective: To determine the optimal pH for maximizing the solubility of this compound.
Materials:
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This compound
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DMSO
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Aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
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Microcentrifuge tubes
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Orbital shaker
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Centrifuge
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HPLC-UV or other suitable analytical instrument
Procedure:
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Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Solutions: In separate microcentrifuge tubes, add an excess amount of the solid compound to each of the different pH buffers. Alternatively, for a kinetic assessment, add a small volume of the DMSO stock solution to each buffer to a final concentration that is expected to be above the solubility limit.
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Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent, and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[3]
-
Analysis: Plot the solubility (in µg/mL or µM) against the pH to identify the pH at which solubility is maximized.
Protocol 2: Co-solvent and Surfactant-Based Solubilization
Co-solvents and surfactants are common excipients used to increase the solubility of poorly soluble compounds.[3]
Objective: To identify an effective co-solvent and its optimal concentration for solubilizing this compound.
Materials:
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This compound
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Aqueous buffer at the desired pH
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Co-solvents: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)
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96-well plate
-
Plate reader or visual inspection
Procedure:
-
Prepare Compound Plate: Prepare a high-concentration stock of this compound in 100% of each co-solvent being tested (e.g., 10 mg/mL).
-
Prepare Co-solvent Dilutions: In a 96-well plate, prepare serial dilutions of each co-solvent in the aqueous buffer (e.g., from 20% down to 0.5% v/v).
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Add Compound: To each well containing the co-solvent dilutions, add a small, consistent volume of the corresponding compound stock solution.
-
Equilibrate and Observe: Mix the plate and incubate for 1-2 hours at room temperature. Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength like 600 nm.
-
Determine Optimal Concentration: Identify the lowest concentration of each co-solvent that maintains the compound in solution at the desired final concentration.
Objective: To evaluate the effectiveness of surfactants in solubilizing this compound through micellar encapsulation.
Materials:
-
This compound
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Aqueous buffer
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Surfactants: Tween® 80, Triton™ X-100
-
Follow a similar procedure as the co-solvent screening, preparing serial dilutions of the surfactants in the aqueous buffer.
Protocol 3: Cyclodextrin-Mediated Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Objective: To determine if cyclodextrins can effectively increase the solubility of this compound.
Materials:
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This compound
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Aqueous buffer
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Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
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Vortex mixer
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Ultrasonic bath (optional)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).
-
Add Compound: Add an excess of solid this compound to each cyclodextrin solution.
-
Complexation: Vortex the mixtures thoroughly and sonicate briefly if necessary. Allow the solutions to equilibrate on an orbital shaker for 24-48 hours.
-
Separation and Quantification: Centrifuge the samples to pellet undissolved compound. Collect the supernatant and quantify the concentration of dissolved this compound.
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Phase Solubility Diagram: Plot the concentration of dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram. This will indicate the effectiveness of the cyclodextrin in enhancing solubility.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting solubility issues with this compound.
Caption: A systematic approach to troubleshooting solubility.
References
"optimizing reaction conditions for indazole synthesis"
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in indazole synthesis?
A1: The primary challenges in indazole synthesis include controlling regioselectivity between the N-1 and N-2 positions, minimizing the formation of side products, and achieving high yields, especially with diverse substrates.[1][2] Developing synthetic methods that are scalable, environmentally friendly, and use mild reaction conditions is also an ongoing objective in the field.[1]
Q2: How can I differentiate between 1H- and 2H-indazole isomers?
A2: Distinguishing between 1H- and 2H-indazole isomers is typically achieved using spectroscopic methods. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[2] Furthermore, ¹³C and ¹⁵N NMR can provide diagnostic information. Chromatographic techniques such as HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can also aid in identification.[2] The 1H-tautomer is generally more energetically stable than the 2H-form.[3]
Q3: What are the common side products formed during indazole synthesis?
A3: Besides the undesired regioisomer (e.g., 2H-indazole when 1H-indazole is the target), common side products can include hydrazones, dimeric impurities, and indazolones.[2] The formation of these byproducts is highly dependent on the specific synthetic route and the reaction conditions employed.[2]
Q4: How can I improve the regioselectivity for the desired 1H-indazole?
A4: Enhancing the regioselectivity towards the thermodynamically more stable 1H-indazole often involves careful optimization of reaction parameters.[2] Key strategies include the meticulous selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been reported to favor the formation of the N-1 substituted product.[2]
Q5: Can elevated temperatures negatively impact my indazole synthesis?
A5: Yes, high reaction temperatures can be detrimental. They can lead to decomposition of starting materials or products, and can also promote the formation of undesired side products, thereby reducing the overall yield and purity of the desired indazole.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during indazole synthesis and provides systematic approaches to resolve them.
Issue 1: Low Yield of the Desired Indazole Product
Low product yield is a frequent problem. The following workflow can help in diagnosing and addressing the issue.
Issue 2: Poor Regioselectivity (Formation of 1H- and 2H-Isomers)
The formation of a mixture of N-1 and N-2 substituted indazoles is a common regioselectivity issue.
Data on Reaction Conditions
The choice of synthetic method significantly impacts the outcome of the indazole synthesis. Below is a summary of conditions for various common methods.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Typical Yields | Reference |
| Davis-Beirut Reaction | 2-Nitrobenzylamines | 5% KOH in alcohol, 60 °C, 6 hours | Good | [1] |
| Palladium-Catalyzed Cyclization | 2-Bromobenzaldehyde and benzophenone hydrazone | Pd catalyst, p-TsOH | Good | [1] |
| Metal-Free Cyclization | o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Up to 94% | [1] |
| PIFA-Mediated Oxidation | Arylhydrazones | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Good | [1] |
| From o-Toluidine | o-Toluidine | NaNO₂, acetic acid | 36-47% (crude) | [4] |
| From 2-Haloacetophenones | 2-Haloacetophenones, methyl hydrazine | CuO catalyst, K₂CO₃ | Moderate | [3] |
Key Experimental Protocols
Below are generalized protocols for some of the widely used indazole synthesis methods. Researchers should consult the primary literature for specific substrate details and safety precautions.
General Protocol for Metal-Free Synthesis from o-Aminobenzoximes[5]
This method provides a mild route to 1H-indazoles.
General Protocol for Synthesis from o-Toluidine[4]
This classical method involves nitrosation followed by cyclization.
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Acetylation : o-Toluidine is acetylated using acetic anhydride in glacial acetic acid.
-
Nitrosation : The acetylated intermediate is cooled in an ice bath and nitrosated by the addition of nitrous gases.
-
Cyclization : The resulting N-nitroso-o-acetotoluidide is decomposed in benzene with heating, leading to the formation of indazole.
-
Extraction and Purification : The indazole is extracted from the reaction mixture with acid, precipitated by adding ammonia, and then purified by vacuum distillation.[4]
References
Technical Support Center: Synthesis of 4-Amino-1H-indazol-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 4-Amino-1H-indazol-3-ol, with a focus on minimizing side product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or time. - Formation of soluble side products that are lost during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the use of high-purity, dry solvents and reagents. - Optimize the reaction temperature and time through systematic studies. - Adjust the pH during extraction to ensure the product is in a less soluble form. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Formation of regioisomers. - Incomplete reduction of a nitro group precursor. - Hydrolysis of a nitrile precursor. - Dimerization or polymerization of starting materials or product. | - For regioisomer separation, purification by column chromatography with a carefully selected eluent system or preparative HPLC may be necessary.[1] - Ensure the reducing agent is added in sufficient excess and that the reaction goes to completion. - Control the reaction pH and temperature to minimize hydrolysis of nitrile groups.[2] - Use dilute reaction conditions to disfavor intermolecular reactions. |
| Difficulty in Product Purification | - Co-crystallization of the product with impurities. - Similar polarity of the product and side products. | - Experiment with different crystallization solvents and cooling profiles.[1] - If column chromatography is ineffective due to similar polarities, consider derivatization of the mixture to alter the polarity of the components for easier separation, followed by a deprotection step.[1] |
| Product is Unstable and Decomposes | - Presence of residual acid or base from the reaction. - Exposure to air or light. | - Neutralize the crude product carefully during workup and wash thoroughly. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: While specific to the chosen synthetic route, common side products in the synthesis of aminoindazoles can include:
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Regioisomers: Depending on the starting materials and cyclization conditions, different isomers of the indazole core may form.[3]
-
Incompletely reduced intermediates: If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitroso or hydroxylamine intermediates as impurities.
-
Hydrolyzed byproducts: If a nitrile group is a precursor to the amine or another functional group, harsh acidic or basic conditions can lead to its hydrolysis to a carboxylic acid or amide.[2]
-
Over-alkylation/acylation products: If protecting groups are used, or if the reaction conditions are not carefully controlled, multiple alkyl or acyl groups may be introduced onto the amino group or the indazole ring.
Q2: How can I optimize the reaction conditions to maximize the yield and purity of this compound?
A2: Optimization is a multi-step process:
-
Solvent Screening: The choice of solvent can significantly impact reaction kinetics and selectivity. Screen a range of aprotic and protic solvents to find the optimal medium.
-
Temperature Control: Reactions should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of degradation products and side products.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to unwanted side reactions.
-
pH Control: In reactions involving acid or base catalysts or workup procedures, maintaining the optimal pH is crucial to prevent product degradation or byproduct formation.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification technique depends on the nature of the impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material if a suitable solvent system can be found.[1]
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be explored.
-
Preparative HPLC: For separating very similar compounds, such as regioisomers, preparative HPLC is often the most powerful tool.[1]
Experimental Workflow and Side Product Mitigation
Caption: Synthetic workflow for this compound highlighting key stages for side product mitigation.
Generalized Experimental Protocol
The following is a generalized protocol for the synthesis of an aminoindazole from a substituted ortho-nitrobenzonitrile, which should be adapted and optimized for the specific synthesis of this compound.
Step 1: Reductive Cyclization
-
To a solution of the starting ortho-nitrobenzonitrile derivative in a suitable solvent (e.g., ethanol, isopropanol), add a reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation).
-
Add a source for the indazole nitrogen, such as hydrazine hydrate, dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Workup and Isolation
-
If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.
Data Presentation: Impact of Reaction Conditions on Yield and Purity
The following table illustrates how variations in reaction parameters can influence the outcome of the synthesis. These values are hypothetical and should be determined experimentally for the specific reaction.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | SnCl₂·2H₂O | Ethanol | 78 | 12 | 65 | 85 |
| 2 | Na₂S₂O₄ | aq. Ethanol | 70 | 8 | 75 | 92 |
| 3 | H₂ (50 psi), Pd/C | Methanol | 25 | 24 | 85 | 98 |
| 4 | Fe/NH₄Cl | aq. Ethanol | 78 | 16 | 70 | 90 |
References
Technical Support Center: Scale-Up Synthesis of 4-Amino-1H-indazol-3-ol
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-1H-indazol-3-ol. It includes a proposed synthetic pathway, frequently asked questions (FAQs), and troubleshooting guides to address common challenges encountered during production.
Proposed Synthetic Pathway
The following multi-step synthesis is a proposed route for the scale-up production of this compound, based on established chemical principles for the formation of related indazole structures. The pathway begins with 2-chloro-3-nitrobenzoic acid.
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of substituted indazoles? A1: Key challenges include managing exothermic reactions, particularly during steps involving hydrazine or nitro group reductions, ensuring regioselectivity to avoid the formation of unwanted isomers, and developing effective purification methods to remove process-related impurities and side products.[1][2] For any large-scale reaction, a thorough thermal hazard assessment is crucial to mitigate the risk of thermal runaway.[1]
Q2: Which side products are commonly formed during this synthesis? A2: Potential side products include uncyclized hydrazinobenzoic acid from incomplete cyclization, over-reduction of the indazolone ring during the final step, and the formation of dimeric impurities. The purity of the starting 2-chloro-3-nitrobenzoic acid is critical, as impurities can carry through and complicate purification.
Q3: How can I monitor the reaction progress effectively? A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the consumption of starting materials and the formation of intermediates and the final product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks at various stages of the process.[1]
Q4: What are the critical safety precautions for this process? A4: Hydrazine hydrate is toxic and corrosive and should be handled with extreme care in a well-ventilated area using appropriate personal protective equipment (PPE). The nitro reduction step can be highly exothermic and may generate flammable hydrogen gas if using catalytic hydrogenation; proper temperature control and an inert atmosphere are essential.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Caption: Troubleshooting workflow for low product purity issues.
Problem: Low yield during the cyclization step (Step 2).
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Potential Cause: The intramolecular cyclization may be incomplete due to insufficient temperature or reaction time.
-
Solution: Monitor the reaction by HPLC to confirm the disappearance of the 2-hydrazinyl-3-nitrobenzoic acid intermediate. If the reaction stalls, consider increasing the temperature by 10-20°C or extending the reaction time. Ensure efficient stirring to maintain a homogeneous mixture.
Problem: Formation of multiple products during the nitro reduction (Step 3).
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Potential Cause: The reduction conditions may be too harsh, leading to the reduction of the indazolone ring or other side reactions. The choice of reducing agent is critical.
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Solution: If using catalytic hydrogenation (e.g., H₂/Pd-C), optimize the pressure, temperature, and catalyst loading. Lower pressures and temperatures often provide better selectivity. If using a chemical reductant like tin(II) chloride (SnCl₂), ensure slow addition of the reagent and maintain careful temperature control, typically between 0-10°C.
Problem: The final product is difficult to purify.
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Potential Cause: The product may be contaminated with residual catalyst, inorganic salts from the workup, or closely related side products.
-
Solution: For removal of metal catalysts (Pd, Sn), a filtration through Celite® may be effective.[3] To remove inorganic salts, washing the crude product with deionized water is recommended. If impurities persist, purification via recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) or column chromatography may be necessary.[1][4]
Experimental Protocols & Data
Representative Protocol: Scale-Up Synthesis (100g Scale)
Step 1: Synthesis of 2-Hydrazinyl-3-nitrobenzoic acid
-
Charge a 2L reactor with 2-chloro-3-nitrobenzoic acid (100 g, 1 eq.).
-
Add a mixture of ethanol and water (1:1, 1 L).
-
Stir the suspension and add hydrazine hydrate (80% aq. solution, 2 eq.) dropwise, keeping the internal temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and adjust the pH to ~2-3 with concentrated HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate.
Step 2: Intramolecular Cyclization to 4-Nitro-1H-indazol-3(2H)-one
-
Charge the dried 2-hydrazinyl-3-nitrobenzoic acid intermediate into a suitable reactor.
-
Add a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the mixture to 120-140°C for 8-12 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Reduction to this compound
-
Suspend the 4-Nitro-1H-indazol-3(2H)-one (1 eq.) in ethanol (10 volumes) in a suitable hydrogenation reactor.
-
Add Palladium on carbon (10% Pd/C, 2-5 mol% loading).
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Stir the reaction at 25-40°C until hydrogen uptake ceases and HPLC analysis confirms the completion of the reaction.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.
Process Optimization Data (Illustrative)
The following tables represent illustrative data for optimizing key reaction steps.
Table 1: Optimization of Cyclization Temperature (Step 2)
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (%) |
| 1 | 100 | 12 | 75 | 96 |
| 2 | 120 | 12 | 92 | 97 |
| 3 | 140 | 8 | >99 | 98 |
| 4 | 160 | 8 | >99 | 91 |
Table 2: Optimization of Nitro Reduction Catalyst Loading (Step 3)
| Entry | Catalyst | Loading (mol%) | H₂ Pressure (psi) | Yield (%) | Purity (%) |
| 1 | 10% Pd/C | 1 | 50 | 85 | 95 |
| 2 | 10% Pd/C | 2.5 | 50 | 94 | 98 |
| 3 | 10% Pd/C | 5 | 50 | 95 | 98 |
| 4 | SnCl₂·2H₂O | 4 eq. | N/A | 91 | 97 |
Parameter Relationships for Process Optimization
Optimizing a scale-up synthesis requires understanding the interplay between different reaction parameters.
Caption: Inter-relationships of key parameters in process optimization.
References
"challenges in working with substituted indazoles"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted indazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and handling of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing substituted indazoles?
A1: The primary challenge in the synthesis of substituted indazoles is controlling the regioselectivity of N-alkylation or N-acylation. The indazole ring has two reactive nitrogen atoms (N-1 and N-2), and reactions often yield a mixture of N-1 and N-2 substituted isomers.[1][2] Achieving high selectivity for one regioisomer is critical for synthesizing specific, biologically active molecules and typically requires careful control of reaction conditions.[2][3]
Q2: How can I control the regioselectivity to favor the N-1 substituted isomer?
A2: To favor the thermodynamically more stable N-1 isomer, you can manipulate the reaction conditions. The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[2][3] Additionally, bulky substituents at the C-3 position of the indazole ring can sterically hinder attack at the N-2 position, thus favoring N-1 substitution.[2]
Q3: What conditions favor the formation of the N-2 substituted isomer?
A3: Formation of the kinetically favored N-2 isomer can be achieved by altering the electronic properties of the indazole substrate or by using specific reaction conditions. Introducing a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me) group, at the C-7 position can provide excellent N-2 selectivity.[2][4] Alkylation under neutral or acidic conditions can also promote N-2 substitution.[2]
Q4: What are the common side reactions to be aware of during indazole synthesis?
A4: Besides the formation of regioisomers, other common side reactions include the formation of dimers and hydrazones, especially when synthesizing the indazole core.[1][5] During amide bond formation, N-acylurea byproducts can form when using carbodiimide coupling agents.[1] Hydrolysis of ester or amide functionalities and decarboxylation of indazole-3-carboxylic acids under harsh conditions are also potential side reactions.[1]
Q5: How can I differentiate between N-1 and N-2 substituted indazole isomers?
A5: Spectroscopic techniques are essential for distinguishing between N-1 and N-2 isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.[6][7] In ¹H NMR, the H-3 proton of a 2H-indazole is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[6] ¹³C NMR is also a reliable method for assignment.[7] Other techniques like Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can provide complementary information.[6]
Troubleshooting Guides
Problem 1: Low Yield in Indazole Synthesis
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, base, or solvent can lead to incomplete reactions or degradation of starting materials.
-
Poor Quality of Reagents: Impure starting materials or deactivated catalysts can significantly lower the yield.
-
Side Reactions: The formation of byproducts consumes the starting materials and reduces the yield of the desired product.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually vary the reaction temperature to find the optimal point. Lowering the temperature can sometimes improve selectivity and reduce side reactions.[8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and avoid decomposition.
-
Solvent and Base: The choice of solvent and base is crucial for regioselectivity and yield. For N-1 alkylation, NaH in THF is often preferred.[2][3]
-
-
Ensure Reagent Quality:
-
Use freshly purified starting materials.
-
If using a catalyst, ensure it is active and from a reliable source.
-
-
Minimize Side Reactions:
Problem 2: Difficulty in Purifying Substituted Indazoles
Possible Causes:
-
Similar Polarity of Isomers: N-1 and N-2 isomers often have very similar polarities, making their separation by column chromatography challenging.[9]
-
Presence of Persistent Impurities: Highly colored impurities from oxidation or other side reactions can be difficult to remove.[9]
-
Poor Crystallization: The product may be an oil or may not crystallize easily, hindering purification by recrystallization.[9]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography to maximize the separation of isomers.
-
Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica could offer better separation.
-
-
Recrystallization:
-
Use a mixed solvent system for recrystallization, as this can sometimes effectively separate isomers.[10]
-
-
Decolorization:
-
Treat a solution of the crude product with activated carbon to remove colored impurities before filtration and crystallization.[9]
-
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1H- and 2H-Indazoles [6]
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 1- and 2-Substituted Indazoles [11]
| Carbon | 1-Substituted Indazole | 2-Substituted Indazole | Key Differences |
| C-3 | ~135 | ~145 | The C-3 carbon in 2-substituted indazoles is significantly more deshielded. |
| C-7a | ~140 | ~148 | The C-7a carbon in 2-substituted indazoles is also more deshielded. |
Experimental Protocols
Protocol 1: General Procedure for N-1 Alkylation of Indazoles[2]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Spectroscopic Sample Preparation for Isomer Differentiation[6]
-
NMR Spectroscopy:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
IR Spectroscopy:
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[6]
-
Visualizations
Caption: Decision workflow for controlling N-1 vs. N-2 regioselectivity.
Caption: Troubleshooting workflow for indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Indazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental validation and optimization of indazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the off-target effects observed with indazole-based kinase inhibitors?
A1: Off-target effects of indazole-based kinase inhibitors primarily stem from the highly conserved nature of the ATP-binding site across the human kinome.[1] The indazole scaffold is a privileged structure that can fit into the ATP pocket of numerous kinases, leading to unintended inhibition.[1] This cross-reactivity can result in unexpected biological responses and potential toxicity.[1]
Q2: How can I assess the selectivity profile of my novel indazole-based inhibitor?
A2: A comprehensive assessment of selectivity involves a multi-tiered approach:
-
In Vitro Kinase Profiling: The most direct method is to screen your inhibitor against a large panel of purified kinases, often referred to as a "kinome scan".[1] This provides a broad overview of the inhibitor's selectivity and identifies potential off-targets at a specific concentration.
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ assay can confirm inhibitor binding to both on-target and off-target kinases within a live cell environment, providing more physiologically relevant data.[1]
-
Chemoproteomics: This approach uses affinity-based probes to pull down inhibitor-binding proteins from cell lysates, offering an unbiased view of target engagement.[1]
-
Computational Prediction: In silico methods can be used to predict potential off-targets based on the inhibitor's structure and the structural similarities between different kinase ATP-binding sites.[1]
Q3: My indazole-based inhibitor shows high potency in a biochemical assay but weak activity in a cellular assay. What are the possible reasons?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
High ATP Concentration in Biochemical Assays: Most indazole-based inhibitors are ATP-competitive. Biochemical assays are often performed with high, saturating concentrations of ATP, which can outcompete the inhibitor, leading to a higher apparent IC50 value than what is observed in cells where ATP concentrations may be lower.[1]
-
Cell Permeability and Efflux: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Active efflux by membrane transporters can also reduce the intracellular concentration of the compound.
-
Plasma Protein Binding: In cellular assays, inhibitors can bind to proteins in the culture medium, reducing the free concentration available to interact with the target kinase.[1]
-
Inhibitor Metabolism: Cells can metabolize the inhibitor, converting it into less active or inactive forms.
-
Requirement for a Specific Kinase Conformation: Some inhibitors may preferentially bind to a specific conformational state of the kinase (e.g., the "DFG-out" inactive state) that may not be prevalent in the recombinant enzyme used in the biochemical assay.[1]
Q4: I am observing precipitation of my indazole-based compound in the cell culture medium. How can I resolve this?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors, including those with an indazole scaffold.[1] To address this:
-
Determine Solubility Limits: First, experimentally determine the maximum soluble concentration of your compound in your specific cell culture medium.
-
Use of Solubilizing Agents: Consider the use of a minimal amount of a co-solvent like DMSO. However, ensure the final concentration of the solvent is not toxic to the cells and is consistent across all experiments, including controls.
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary to improve solubility.
Troubleshooting Guides
Issue 1: Ambiguous or Unexpected Results in Kinase Selectivity Profile
Symptoms:
-
High hit rate across the kinome scan, suggesting promiscuity.
-
Inhibition of unexpected kinase families.
-
Discrepancy between binding assay data and functional inhibition data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Promiscuity | - Re-evaluate the structure-activity relationship (SAR) to identify moieties contributing to off-target binding. Modifications to improve selectivity can include altering substituent groups to exploit subtle differences in the ATP-binding pockets of different kinases.[2] |
| Assay Artifacts | - Verify the purity and integrity of the compound. Impurities can lead to false positives. - Run control experiments without the kinase to check for assay interference (e.g., light scattering, fluorescence quenching). |
| Binding vs. Functional Inhibition | - A compound may bind to a kinase without inhibiting its catalytic activity.[1] Complementary assays are crucial. Follow up binding hits with a functional enzymatic assay (e.g., ADP-Glo™) to confirm inhibition. |
Issue 2: Off-Target Effects in Cellular Assays
Symptoms:
-
Cellular phenotype is observed in a cell line that does not express the intended target kinase.
-
The observed phenotype is inconsistent with the known biology of the target kinase.
-
Unexpected toxicity at concentrations where the on-target effect is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of an Unknown Kinase | - Perform a kinome-wide selectivity screen to identify potential off-targets.[3] - Use chemical proteomics to identify inhibitor-binding proteins in the specific cell line.[1] |
| Modulation of a Non-Kinase Target | - Some indazole-based inhibitors have been shown to interact with non-kinase proteins. Consider broader target deconvolution strategies. |
| Activation of Compensatory Signaling Pathways | - Inhibition of the primary target may lead to the upregulation of alternative signaling pathways. Use Western blotting to probe for the activation of known compensatory pathways.[3] |
| Genetic Validation | - Use CRISPR/Cas9 to knock out the intended target. If the inhibitor still elicits the same phenotype in the knockout cells, it confirms an off-target effect.[4] - Conversely, a "rescue" experiment by overexpressing a drug-resistant mutant of the primary target should abolish the inhibitor's effect if it is on-target.[3] |
Data Presentation
Table 1: Comparative Kinase Selectivity of Indazole-Based Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) / % Inhibition | Selectivity Fold (Off-Target/Primary Target) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | PDGFRβ, c-Kit, PLK4 | 1.6, 1.7, 4.2 | 8-16x (vs. VEGFR2) |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | PDGFRα, PDGFRβ, c-Kit | 71, 84, 74 | ~2-3x (vs. VEGFR2) |
| Compound C05 | PLK4 | < 0.1 | PLK1, PLK2, PLK3, Aurora A, Aurora B | 15.32%, 21.89%, 12.56%, 31.45%, 28.91%* | Highly Selective for PLK4 |
| Compound 15 | JNK3 | 1 | p38α | 226 | 226x |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | AXL, TRKA, TYRO3 | 122, 1.67, 5.83 | >150x (AXL vs MER) |
| BMS-777607 | MET | 3.9 | AXL, MER, TYRO3 | 1.1, 2.5, 4.3 | ~0.3-1.1x (vs MET) |
| R428 (Bemcentinib) | AXL | 14 | MER, TYRO3, FLT3 | 33, 45, 87 | ~2-6x |
*% Inhibition at 0.5 µM. Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of an indazole-based inhibitor against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP
-
Indazole-based inhibitor
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Kinase Reaction: a. Add 5 µL of the kinase reaction mix (containing kinase and substrate in kinase buffer) to each well of a 384-well plate. b. Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells. c. Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Reaction Termination and ATP Depletion: a. Incubate the plate at room temperature for 60 minutes. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. c. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate for light generation. b. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Inhibition
This protocol is for assessing the ability of an indazole-based inhibitor to block the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Indazole-based inhibitor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in culture plates and allow them to adhere. b. Treat the cells with various concentrations of the indazole inhibitor for the desired duration. Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Clarify the lysates by centrifugation and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the phospho-specific primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Acquire the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities. A decrease in the phospho-specific signal in inhibitor-treated samples compared to the control indicates target inhibition. b. Re-probe the blot with an antibody against the total protein or a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Mandatory Visualizations
Caption: Simplified VEGFR2 signaling pathway and its inhibition.
Caption: Workflow for improving indazole inhibitor selectivity.
Caption: Logic for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Indazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of our indazole-based kinase inhibitor over time in our long-term cell culture experiments. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to indazole-based kinase inhibitors, such as axitinib and pazopanib, is a significant challenge. The most common mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of the target protein (e.g., VEGFR, PDGFR) can prevent the inhibitor from binding effectively. A well-known example in other kinase inhibitors is the "gatekeeper" mutation.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, in renal cell carcinoma (RCC) treated with VEGFR inhibitors like axitinib and pazopanib, resistance can be mediated by the activation of pathways such as MET and PI3K/AKT/mTOR.[2][3]
-
Upregulation of Pro-angiogenic Factors: Increased expression of other pro-angiogenic factors like Fibroblast Growth Factor (FGF) can compensate for the inhibition of the VEGF pathway.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[3]
Q2: Our indazole-based drug shows high potency in biochemical assays but is less effective in our cell-based assays. What could be the reason for this discrepancy?
A2: This is a common observation in drug development. Several factors can contribute to this difference:
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its ability to reach the intracellular target.
-
Drug Efflux: As mentioned above, cancer cells can actively transport the drug out, lowering its effective intracellular concentration.
-
Plasma Protein Binding: In cell culture media containing serum, the drug may bind to proteins, reducing the free concentration available to interact with the target kinase.
-
Metabolism: The cells may metabolize the drug into a less active form.
-
Off-Target Effects in Cells: In a cellular context, the drug might have off-target effects that counteract its intended inhibitory action.
Q3: We have generated a drug-resistant cell line. How can we confirm the mechanism of resistance?
A3: To elucidate the resistance mechanism in your cell line, a multi-pronged approach is recommended:
-
Sequence the Target Kinase: Isolate genomic DNA or RNA from the resistant cells and sequence the coding region of the target kinase to identify any potential mutations.
-
Analyze Bypass Pathways: Use techniques like Western blotting or phospho-kinase arrays to examine the activation status of key signaling pathways known to be involved in resistance (e.g., MET, AXL, PI3K/AKT, MAPK). Look for increased phosphorylation of key proteins in these pathways in the resistant cells compared to the parental cells.[4]
-
Assess Drug Efflux: Use flow cytometry or fluorescent microscopy with a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to determine if drug efflux is increased in the resistant cells.
-
Gene Expression Analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of the resistant and parental cell lines. This can reveal upregulation of resistance-associated genes, including drug transporters and components of bypass pathways.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Too high or too low a density can affect results. A typical starting point for a 96-well plate is 5,000-10,000 cells/well.[5] |
| Drug Solubilization | Ensure the indazole-based drug is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. |
| Incubation Time | The incubation time for the viability reagent (e.g., MTT, WST-8) can impact the results. Optimize the incubation time for your specific cell line to ensure a linear response.[6][7] |
| Vehicle Control | Always include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to account for any solvent effects. The final DMSO concentration should typically be below 0.5%. |
| Edge Effects | To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or medium. |
Problem 2: Difficulty in detecting inhibition of target kinase phosphorylation by Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for the phosphorylated form of your target kinase. Check the antibody datasheet for recommended applications and dilutions. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal drug concentration and incubation time to observe maximal inhibition of phosphorylation. |
| Rapid Dephosphorylation | Ensure that cell lysates are prepared quickly on ice and that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of your target protein. |
| Low Basal Phosphorylation | If the basal level of phosphorylation of your target kinase is low, you may need to stimulate the cells with a growth factor or other agonist to induce phosphorylation before treating with the inhibitor. |
| Protein Loading | Ensure equal protein loading across all lanes of the gel by performing a protein quantification assay (e.g., BCA assay) and loading a consistent amount of total protein.[8] Normalize the phosphorylated protein signal to the total protein signal for that target. |
Data Presentation
Table 1: Example of IC50 Values for Axitinib in Parental and Resistant Renal Cell Carcinoma (RCC) Cell Lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| 786-O | 9.48 | 23.19 | 2.45 |
| ACHN | ~5.0 | ~25.0 | ~5.0 |
| Data is representative and compiled from literature.[4][9] |
Table 2: Synergistic Effects of Pazopanib in Combination with Other Inhibitors.
| Combination Agent | Cancer Type | Effect | Reference |
| Gemcitabine | Advanced Solid Tumors | Tolerable combination with observed partial responses.[10] | [10] |
| Bevacizumab | Advanced Kidney Cancer | Increased progression-free survival compared to pazopanib alone.[11] | [11] |
| Tivantinib (c-MET inhibitor) | Refractory Solid Tumors | Modulated VEGF and c-MET levels, achieving stable disease in many patients.[12][13] | [12][13] |
Experimental Protocols
Protocol 1: Generation of an Indazole-Based Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[14][15][16]
Materials:
-
Parental cancer cell line of interest
-
Indazole-based drug (e.g., Axitinib, Pazopanib)
-
Complete cell culture medium
-
DMSO (for drug stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing the indazole-based drug at a concentration of approximately 1/10th of the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase). This is typically done every 1-2 weeks, depending on the cell growth rate.[14]
-
Monitoring and Maintenance: Continuously monitor the cells for changes in morphology and growth rate. Maintain the cells at the highest tolerated drug concentration.
-
Confirmation of Resistance: After several months of continuous culture, determine the IC50 of the drug on the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 (typically >3-fold) confirms the development of resistance.[14]
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to assess the cytotoxic effects of an indazole-based inhibitor.[5][6][7][17][18]
Materials:
-
Parental or resistant cancer cell lines
-
96-well cell culture plates
-
Indazole-based drug
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the indazole-based drug in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot the results to determine the IC50 value.
Protocol 3: Western Blot for VEGFR2 Phosphorylation
This protocol provides a method to assess the inhibition of VEGFR2 phosphorylation in response to an indazole-based inhibitor.[8][19]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another suitable cell line
-
Indazole-based VEGFR inhibitor
-
VEGF-A (for stimulation)
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the indazole-based inhibitor for 2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total VEGFR2 antibody to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.
Visualizations
Caption: Mechanisms of resistance to indazole-based VEGFR inhibitors.
Caption: A logical workflow for troubleshooting resistance.
Caption: VEGFR signaling and key resistance bypass pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Overcome Therapeutic Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress on tyrosine kinase inhibitors resistance in renal cell carcinoma: another brick in the wall? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I study of pazopanib in combination with gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Treatment Doubles Survival for Patients With Advanced Kidney Cancer | Health - Times Now [timesnownews.com]
- 12. Combination therapy with pazopanib and tivantinib modulates VEGF and c-MET levels in refractory advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Validation of Novel Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a novel 4-(3-(1H-indazolyl)amino)quinazoline derivative, herein referred to as Compound 27e , with other established anti-cancer agents. Due to the limited publicly available data on the specific biological activity of 4-Amino-1H-indazol-3-ol, this guide focuses on a structurally related and well-characterized analogue that targets p21-activated kinase 4 (PAK4), a key regulator of oncogenic signaling.
The performance of Compound 27e is compared against the known PAK4 inhibitor PF-3758309 , the EGFR inhibitor Gefitinib , and the standard chemotherapeutic agent Cisplatin . This comparison is supported by experimental data from publicly available research, with detailed protocols provided for key biological assays.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory activities of Compound 27e and its comparators against the PAK4 kinase and a panel of non-small cell lung cancer (NSCLC) cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound 27e | PAK4 | 10 [1] |
| PF-3758309 | PAK4 | 18.7 (Ki)[2] |
Table 2: Antiproliferative Activity against NSCLC Cell Lines
| Compound | A549 IC50 (µM) | NCI-H1299 IC50 (µM) | NCI-H1437 IC50 (µM) |
| Compound 27e | 0.61 [1] | - | - |
| PF-3758309 | 0.463 (72h)[2] | - | - |
| Gefitinib | 14.62[3] | 14.62[3] | 20.56[3] |
| Cisplatin | ~3.07 (72h)[4] | ~7.14 (72h)[4] | - |
Note: Experimental conditions such as incubation time can influence IC50 values. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (concentration to be optimized, often near the Km for the kinase)
-
Peptide substrate (e.g., PAKtide)
-
Test compounds (Compound 27e, PF-3758309)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a multi-well plate, add the recombinant PAK4 enzyme, the peptide substrate, and the test compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H1299, NCI-H1437)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for validating the biological activity of kinase inhibitors.
Caption: Simplified PAK4 signaling pathway and points of inhibition.
Caption: General experimental workflow for validating kinase inhibitors.
References
- 1. Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Amino-1H-indazol-3-ol and Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4-Amino-1H-indazol-3-ol and other prominent kinase inhibitors. Due to the limited publicly available data on this compound, this guide leverages data from structurally similar 3-aminoindazole derivatives, Linifanib (ABT-869) and AKE-72, to provide a predictive comparison against established kinase inhibitors targeting the VEGFR and BCR-ABL signaling pathways.
The 3-aminoindazole scaffold is a well-established pharmacophore in the development of potent kinase inhibitors. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. This guide will focus on comparing the performance of these 3-aminoindazole derivatives with commercially successful kinase inhibitors, providing quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to inform research and drug discovery efforts.
Performance Comparison of Kinase Inhibitors
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for 3-aminoindazole derivatives and other selected kinase inhibitors against key kinases.
Multi-Targeted Kinase Inhibitor Comparison
| Kinase Target | Linifanib (ABT-869) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | 3[1] | 26[2] | - |
| VEGFR2 (KDR) | 4[1] | 80[3] | 90[2] |
| VEGFR3 (Flt-4) | 190[4] | 20[2] | - |
| PDGFRβ | 66[1] | 2[3] | 57[2] |
| c-Kit | 14[4] | - | 68[2] |
| FLT3 | 4[1] | 50 (FLT3-ITD)[3] | 58[2] |
| Raf-1 | - | - | 6[2] |
| B-Raf | - | - | 22[2] |
| B-Raf (V600E) | - | - | 38[2] |
Note: IC50 values can vary depending on the specific assay conditions.
BCR-ABL Kinase Inhibitor Comparison
| Kinase Target | AKE-72 IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| BCR-ABL (wild-type) | <0.5[5] | 0.8[6] | <30[7] |
| BCR-ABL (T315I mutant) | 9[5] | >3 (impaired response)[8] | Insensitive[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common assays used to evaluate kinase inhibitor potency.
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (dissolved in DMSO)
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).[10][11]
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (In Situ)
This assay measures the ability of a compound to inhibit kinase activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the cellular potency (e.g., IC50) of a kinase inhibitor.
Materials:
-
A cell line that expresses the target kinase (e.g., a cancer cell line with a known activating mutation).
-
Cell culture medium and supplements.
-
Test inhibitor (dissolved in DMSO).
-
Lysis buffer.
-
Antibodies: a primary antibody specific for the phosphorylated substrate of the target kinase and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection substrate (e.g., chemiluminescent or fluorescent).
-
Microplate reader.
Procedure:
-
Seed the cells in a microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specific duration.
-
Lyse the cells to release the intracellular proteins.
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody for the substrate protein.
-
Incubate with the primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Wash the plate to remove unbound antibodies.
-
Incubate with the labeled secondary antibody.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a microplate reader.[12]
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for a comprehensive understanding.
Caption: VEGFR Signaling Pathway and Points of Inhibition.
Caption: BCR-ABL Signaling Pathway and Points of Inhibition.
Caption: Conceptual Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1H-indazol-3-ol Analogs as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Amino-1H-indazol-3-ol analogs, a promising scaffold in the development of targeted kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and beyond.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1] Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2] Several FDA-approved anti-cancer drugs, such as pazopanib, merestinib, and entrectinib, feature the indazole scaffold, highlighting its significance in therapeutic design.[2] The this compound core, in particular, has emerged as an efficient hinge-binding template for kinase inhibitors, offering a versatile platform for developing targeted therapies.[3] This guide will dissect the key structural features of these analogs that govern their inhibitory potency and selectivity.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indazole ring and the appended functionalities. Through a systematic analysis of various derivatives, clear SAR trends can be established.
The Significance of the 3-Aminoindazole Hinge-Binding Motif
Structure-based design has revealed that the 3-aminoindazole moiety can serve as an effective template for binding to the hinge region of kinase active sites.[3] This interaction is a cornerstone of the inhibitory activity of this class of compounds. Modifications at other positions of the indazole ring can then be explored to enhance potency and modulate selectivity.
Impact of Substituents at the C4-Position
The C4-position of the 3-aminoindazole core has been a key point for introducing diversity and targeting specific kinase families. A notable strategy involves the incorporation of an N,N'-diaryl urea moiety at this position.[3][4] This modification has led to the development of potent receptor tyrosine kinase (RTK) inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[3][4]
Table 1: Comparative Activity of C4-Substituted 3-Aminoindazole Analogs
| Compound ID | C4-Substituent | Target Kinase(s) | IC50 (nM) | Reference |
| ABT-869 | N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea | VEGFR, PDGFR | <10 | [3] |
| AKE-72 | 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | BCR-ABL, BCR-ABL (T315I) | <0.5, 9 | [5] |
| Analog 1 | Phenylacetamide | Kinase X | 50 | Fictional Example |
| Analog 2 | Pyridinylmethoxy | Kinase Y | 25 | Fictional Example |
Note: IC50 values are indicative and may vary based on assay conditions.
The data clearly demonstrates that large, aromatic substituents at the C4-position are well-tolerated and can lead to highly potent inhibitors. The diaryl urea motif in ABT-869 and the extended benzamide structure in AKE-72 contribute significantly to their respective inhibitory profiles.[3][5]
The Role of Substitutions on the Indazole Ring System
Substitutions on the indazole ring itself, at positions other than C3 and C4, also play a crucial role in modulating activity and pharmacokinetic properties. For instance, the introduction of fluorine atoms can improve cellular activity.[6] Furthermore, SAR studies on 3,6-disubstituted indazole derivatives have identified potent inhibitors of hepcidin production, indicating that modifications at the C6-position can be leveraged to target different biological pathways.[7]
The following diagram illustrates the key structural modification points on the this compound scaffold and their general impact on activity.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. The following sections detail the methodologies for the synthesis of the core scaffold and the evaluation of the inhibitory activity of its analogs.
General Synthesis of this compound Analogs
The synthesis of this compound derivatives often starts from appropriately substituted 2-fluorobenzonitriles. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Cyclization: A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding 3-aminoindazole derivative.[8]
-
C4-Functionalization: The 3-aminoindazole intermediate is then subjected to a cross-coupling reaction, such as a Suzuki coupling with a boronic acid ester, to introduce the desired substituent at the C4-position.[8] Alternatively, other coupling chemistries like amide bond formation can be employed.
-
Further Modification (Optional): Additional synthetic steps can be performed to modify other positions on the indazole ring, such as N-alkylation or halogenation, to explore further SAR.
-
Purification: The final compound is purified using standard techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.[9]
In Vitro Kinase Inhibition Assay
The inhibitory potency of the synthesized analogs is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Step-by-Step Protocol: [10]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control.
-
Add the specific protein kinase of interest to each well and incubate for a short period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Analysis and Future Directions
The this compound scaffold has proven to be a highly versatile platform for the development of potent and selective kinase inhibitors. The key to successful drug design with this scaffold lies in the strategic modification of the C4-position and the indazole ring to optimize interactions with the target kinase while maintaining favorable pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring Novel C4-Substituents: Designing and synthesizing novel, diverse substituents at the C4-position to target a wider range of kinases and overcome resistance mutations.
-
Fine-tuning Physicochemical Properties: Systematically modifying the indazole ring to improve solubility, metabolic stability, and oral bioavailability.
-
Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation analogs with enhanced potency and selectivity.
By continuing to build upon the established SAR, the this compound scaffold holds significant promise for the development of novel and effective therapies for a variety of diseases.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 4-Amino-1H-indazol-3-ol and Other Indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." This guide provides an in-depth comparison of 4-Amino-1H-indazol-3-ol with other key indazole derivatives, offering insights into their structure-activity relationships (SAR), performance in relevant biological assays, and the experimental rationale behind their evaluation.
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and neuroprotective properties.[1] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have received FDA approval, underscoring the therapeutic potential of this heterocyclic motif.[2] The diverse biological activities of indazoles are highly dependent on the nature and position of substituents on the bicyclic ring system. This guide will explore these nuances, with a particular focus on the unique potential of this compound.
This compound: A Unique Substitution Pattern
This compound presents a distinct substitution pattern with an amino group at the 4-position and a hydroxyl group at the 3-position. This arrangement offers unique opportunities for forming specific hydrogen bond interactions within biological targets. While direct and extensive comparative experimental data for this specific molecule is not yet widely published, its structural features suggest potential activity in key therapeutic areas, such as kinase inhibition and D-amino acid oxidase (DAAO) inhibition.
Plausible Synthetic Pathway for this compound
A viable synthetic route to this compound can be conceptualized from commercially available starting materials, leveraging established indazole synthesis methodologies. The following workflow outlines a potential pathway:
Caption: Proposed synthetic workflow for this compound.
This proposed synthesis begins with the diazotization of 2-methyl-3-nitroaniline to form 4-nitro-1H-indazole.[3] Subsequent reduction of the nitro group would yield 4-amino-1H-indazole. The final and most challenging step would be the regioselective introduction of a hydroxyl group at the 3-position. This transformation might be achieved through various oxidative methods, potentially involving protection of the amino group.
Comparative Analysis with Other Indazole Derivatives
To understand the potential of this compound, it is essential to compare it with other well-characterized indazole derivatives. This section will focus on two major classes of bioactive indazoles: kinase inhibitors and D-amino acid oxidase (DAAO) inhibitors.
Indazole Derivatives as Kinase Inhibitors
The indazole scaffold is a common feature in many potent kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.
Structural Comparison of Indazole-Based Kinase Inhibitors
| Derivative Class | Key Structural Features | Primary Kinase Targets |
| 3-Aminoindazoles | Amino group at the 3-position acts as a key hydrogen bond donor. | Bcr-Abl, FGFR, PLK4[1][4][5] |
| 1H-Indazole-3-carboxamides | Carboxamide at the 3-position provides additional hydrogen bonding opportunities. | PAK1, GSK-3β[6] |
| 6-Substituted Indazoles | Substituents at the 6-position can modulate selectivity and potency. | JNK3, VEGFR-2[7] |
Quantitative Comparison of Kinase Inhibitory Activity
| Compound ID | Indazole Class | Target Kinase | IC50 (nM) | Reference |
| Compound 89 | 3-Aminoindazole | Bcr-AblWT | 14 | [1] |
| Compound 89 | 3-Aminoindazole | Bcr-AblT315I | 450 | [1] |
| Compound 30l | 1H-Indazole-3-carboxamide | PAK1 | 9.8 | [6] |
| Compound 51h | 1H-Indazole-3-carboxamide | GSK-3β | 50 | [6] |
| Compound 15 | 6-Substituted Indazole (-H) | JNK3 | 1 | [7] |
| Compound 8 | 6-Substituted Indazole (-F) | JNK3 | 5 | [7] |
| Axitinib | Indazole derivative | VEGFR-2 | 0.2 | [2] |
Structure-Activity Relationship (SAR) Insights
The data reveals that substitutions at the 3-, 4-, and 6-positions of the indazole ring significantly impact kinase inhibitory activity and selectivity. For 3-aminoindazoles, the amino group is crucial for hinge binding. In the case of 1H-indazole-3-carboxamides, the carboxamide moiety allows for additional interactions that can be fine-tuned to achieve high selectivity. For 6-substituted indazoles, even small changes in the substituent at this position can lead to dramatic shifts in the kinase selectivity profile.
The 4-amino group of this compound could potentially engage in interactions within the ATP-binding pocket, while the 3-hydroxyl group could form additional hydrogen bonds, potentially leading to a unique kinase inhibition profile.
Indazole Derivatives as D-Amino Acid Oxidase (DAAO) Inhibitors
DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological disorders such as schizophrenia. Notably, 1H-indazol-3-ol derivatives have been identified as potent DAAO inhibitors.[8]
Comparative DAAO Inhibitory Activity
| Compound | Indazole Class | DAAO IC50 (µM) | Reference |
| 6-fluoro-1H-indazol-3-ol | Indazol-3-ol | Data indicates significant in vivo activity | [8] |
The 3-hydroxyl group of the indazole core is a key feature for DAAO inhibition. It is plausible that this compound, possessing this critical 3-hydroxyl moiety, would also exhibit DAAO inhibitory activity. The 4-amino group could further modulate the potency and selectivity of this interaction.
Experimental Protocols
To facilitate further research and a direct comparison of this compound with other derivatives, the following detailed experimental protocols are provided.
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This protocol is a crucial first step in the proposed synthesis of this compound.[3]
Materials:
-
2-Methyl-3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite (2.2 eq) in water.
-
Add the sodium nitrite solution to the solution of 2-methyl-3-nitroaniline at once.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Collect the resulting precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., PLK4, GSK-3β)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (this compound and other derivatives)
-
Assay buffer
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the kinase and Eu-anti-Tag antibody in the assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Protocol 3: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of compounds against DAAO.[9][10]
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Test compounds
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a reaction mixture containing DAAO enzyme, HRP, and Amplex® Red reagent in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the DAAO/HRP/Amplex® Red mixture to all wells.
-
Initiate the reaction by adding D-serine to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly fruitful area of research in drug discovery. While extensive data on this compound is not yet available, its unique substitution pattern suggests significant potential as a modulator of important biological targets. The 3-hydroxyl group is a known pharmacophore for DAAO inhibition, and the 4-amino group, in concert with the 3-hydroxyl, could confer a novel kinase inhibitory profile.
The experimental protocols provided in this guide offer a clear path for the synthesis and comprehensive biological evaluation of this compound. A direct, data-driven comparison of this compound with established indazole derivatives, such as the 3-aminoindazoles and 1H-indazole-3-carboxamides, will be crucial in elucidating its therapeutic potential. Future research should focus on the synthesis of this compound and its analogs, followed by broad biological screening to uncover novel therapeutic applications for this promising class of molecules.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. abcam.cn [abcam.cn]
Comparative Efficacy of Indazole Derivatives in Oncology: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
Overview of Investigated Indazole Derivatives
The indazole core is a key pharmacophore present in several FDA-approved anti-cancer drugs, such as pazopanib and axitinib.[1] Researchers have extensively modified the indazole ring to develop novel compounds with improved potency and selectivity against various cancer types. These derivatives often target critical signaling pathways involved in tumor growth, proliferation, and survival.
This comparison focuses on representative derivatives from preclinical studies that have demonstrated significant in vivo anti-tumor effects. The data presented is intended to serve as a reference for researchers engaged in the discovery and development of novel indazole-based cancer therapeutics.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of selected indazole derivatives from various preclinical studies.
| Compound | Derivative Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 2f | Pyridinyl-indazole | 4T1 breast cancer xenograft (BALB/c mice) | 50 mg/kg, intraperitoneal, daily | Significant tumor growth suppression | [2][3] |
| Compound 6o | Piperazinyl-indazole | Not yet reported in vivo, promising in vitro | N/A | N/A | [4][5] |
| Axitinib | Indazole-based TKI | Multiple xenograft models | Varies by model | Potent anti-tumor activity | [2] |
| Pazopanib | Indazole-based TKI | Multiple xenograft models | Varies by model | Broad-spectrum anti-tumor activity | [1][2] |
Note: Direct comparison of TGI is challenging due to variations in experimental models, dosing regimens, and endpoint measurements across studies.
In Vitro Antiproliferative Activity
The in vivo efficacy of these compounds is supported by their potent antiproliferative activity against a panel of human cancer cell lines in vitro.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 | [2][3] |
| A549 (Lung) | 1.15 | [2] | |
| HepG2 (Liver) | 0.80 | [2] | |
| MCF-7 (Breast) | 0.34 | [2] | |
| Compound 6o | K562 (Leukemia) | 5.15 | [4][5][6] |
| A549 (Lung) | >40 | [4] | |
| PC-3 (Prostate) | >40 | [4] | |
| HepG2 (Liver) | >40 | [4] | |
| HEK-293 (Normal) | 33.2 | [4][6] |
Mechanisms of Action & Signaling Pathways
Indazole derivatives exert their anti-cancer effects through the modulation of various signaling pathways. The primary mechanisms identified for the highlighted compounds include the induction of apoptosis and inhibition of key protein kinases.
Apoptosis Induction via Bcl-2 Family and p53/MDM2 Pathway
Several indazole derivatives, including compound 6o, have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and potentially interacting with the p53/MDM2 pathway.[4][5] This leads to the activation of the intrinsic apoptotic cascade.
Caption: Apoptosis induction by indazole derivatives.
Tyrosine Kinase Inhibition
Many indazole-based compounds, including the approved drugs axitinib and pazopanib, function as potent tyrosine kinase inhibitors (TKIs).[1][2] They target receptor tyrosine kinases such as VEGFR, PDGFR, and c-Met, thereby inhibiting downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.
Caption: Mechanism of action for indazole-based TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols based on the cited literature for key in vivo and in vitro experiments.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cells (e.g., 4T1, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., Compound 2f) is administered daily via a specified route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, western blotting).
Caption: Experimental workflow for in vivo xenograft studies.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indazole derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4]
Conclusion
Derivatives of 1H-indazol-3-amine and 1H-indazol-3-ol represent a promising class of anti-cancer agents with demonstrated in vivo efficacy in various preclinical models. Their mechanisms of action, primarily through the induction of apoptosis and inhibition of tyrosine kinases, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a valuable resource for the continued research and development of novel indazole-based drugs for the treatment of cancer. Further investigation into the specific efficacy and mechanisms of 4-Amino-1H-indazol-3-ol is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of 4-Amino-1H-indazol-3-ol Analogues and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacokinetic Performance with Supporting Experimental Data
The development of novel therapeutics, particularly in the realm of kinase inhibitors, necessitates a thorough understanding of their pharmacokinetic profiles. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity. This guide provides a comparative analysis of the pharmacokinetic properties of Linifanib (ABT-869), a notable 3-aminoindazole derivative, against two other commercially successful kinase inhibitors, Axitinib and Sorafenib. Due to the limited publicly available pharmacokinetic data for 4-Amino-1H-indazol-3-ol, Linifanib has been selected as a representative compound of the aminoindazole class.
This comparison aims to furnish researchers with the necessary data to inform the selection and development of next-generation kinase inhibitors with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Pharmacokinetic Data
The following table summarizes key preclinical pharmacokinetic parameters for Linifanib, Axitinib, and Sorafenib in rats, providing a basis for objective comparison.
| Pharmacokinetic Parameter | Linifanib (ABT-869) | Axitinib | Sorafenib |
| Oral Bioavailability (%) | Data not available | ~58% (in humans) | 38-49% (relative to oral solution)[1][2] |
| Tmax (h) | ~2.5 | 2.5 - 4.1 (in humans) | 3 - 8[3] |
| Cmax (ng/mL) | 55.09 (at 5 mg/kg) | Data not available | Dose-dependent[3] |
| AUC (ng·h/mL) | 232.05 (at 5 mg/kg, AUC0-8h)[4] | Data not available | Dose-dependent[3] |
| Half-life (t½) (h) | 6.67[4] | 2.5 - 6.1 (in humans) | ~9.9 (in rabbit tumor)[3] |
| Clearance (CL/F) (L/h) | 3.9 (apparent clearance in humans)[5] | 14.6 (in humans)[6] | Data not available |
| Volume of Distribution (Vd/F) | Data not available | 47.3 (central, in humans)[6] | Data not available |
| Plasma Protein Binding (%) | High (>99% for Axitinib)[7] | >99%[7] | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo pharmacokinetic experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a compound in liver microsomes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., rat, human) are thawed on ice.
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile for reaction termination.
-
Internal standard for analytical quantification.
-
-
Incubation:
-
A reaction mixture containing liver microsomes, phosphate buffer, and the test compound (final concentration, e.g., 1 µM) is pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and the amount of microsomal protein used.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after oral administration in a preclinical species, such as the rat.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats (or other appropriate strain) are used. Animals are acclimatized and fasted overnight before dosing.
-
-
Dosing:
-
The test compound is formulated in a suitable vehicle (e.g., 0.5% HPMC).
-
A single oral dose is administered via gavage at a specific concentration (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the test compound in plasma is determined by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
For determination of absolute oral bioavailability, a separate group of animals receives an intravenous (IV) dose of the compound, and the AUC from the oral dose is compared to the AUC from the IV dose.
-
Visualizing Pharmacokinetic Concepts
To further elucidate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving Oral Bioavailability of Sorafenib by Optimizing the "Spring" and "Parachute" Based on Molecular Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetic Interaction and Histopathological Analyses of Hedyotis diffusa on Sorafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, sensitive and rapid determination of linifanib (ABT-869), a novel tyrosine kinase inhibitor in rat plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axitinib in metastatic renal cell carcinoma: results of a pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity and Safety Profiles of Aminoindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct toxicological data for 4-Amino-1H-indazol-3-ol is not publicly available. This guide, therefore, provides a comparative analysis of the biological activity and safety profiles of structurally related aminoindazole compounds to offer insights into the potential characteristics of this molecule. The information presented is collated from cytotoxicity studies against various cell lines and material safety data sheets (MSDS) of analogous compounds.
The indazole scaffold is a core component of numerous biologically active compounds, with several derivatives investigated for their anti-cancer properties. The data herein suggests that substituted aminoindazoles can exhibit potent cytotoxic effects against cancer cell lines, with some demonstrating selectivity over normal cell lines. However, it is crucial to note that these compounds are not without safety concerns, with general warnings of being harmful if swallowed and causing skin and eye irritation.
This guide aims to provide a consolidated resource for researchers to compare the available data on aminoindazole derivatives, understand their potential mechanisms of action, and consider the safety precautions necessary for handling these compounds.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various aminoindazole derivatives against a panel of human cancer cell lines and a normal human embryonic kidney cell line (HEK-293). This data is crucial for comparing the cytotoxic potency and selectivity of these compounds.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1H-indazole-3-amine derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 | 5-Fluorouracil | - |
| A549 | Lung Cancer | - | 5-Fluorouracil | - | |
| PC-3 | Prostate Cancer | - | 5-Fluorouracil | - | |
| Hep-G2 | Hepatoma | - | 5-Fluorouracil | - | |
| HEK-293 | Normal Kidney Cells | 33.2 | 5-Fluorouracil | - | |
| 1H-indazole-3-amine derivative 5k | Hep-G2 | Hepatoma | 3.32 | 5-Fluorouracil | - |
| HEK-293 | Normal Kidney Cells | 12.17 | 5-Fluorouracil | - | |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Colorectal Cancer | 14.3 ± 4.4 | - | - |
| MRC5 | Normal Lung Fibroblast | >100 | - | - | |
| 1-Benzyl-1H-indazol-3-ol Copper(II) Complex 1 | MCF-7 | Breast Cancer | 80.68 µg/ml | - | - |
| 1-Benzyl-1H-indazol-3-ol Copper(II) Complex 2 | MCF-7 | Breast Cancer | 49.40 µg/ml | - | - |
| 1-Benzyl-1H-indazol-3-ol Copper(II) Complex 3 | MCF-7 | Breast Cancer | 45.91 µg/ml | - | - |
Data sourced from multiple studies.[1][2][3][4]
Summary of Safety Profiles for Structurally Related Aminoindazoles
The following table summarizes the hazard statements from the safety data sheets of various aminoindazole compounds that are structurally related to this compound. While not specific to the target compound, this information provides a general overview of the potential hazards associated with this class of molecules.
| Compound | CAS Number | Hazard Statements |
| 1H-Indazol-5-amine | 19335-11-6 | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation.[5][6] |
| 3-Amino-1H-indazole | 874-05-5 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8][9] |
| 3-Amino-4-bromo-1H-indazole | 914311-50-5 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10][11] |
| 3-Amino-5-bromo-1H-indazole | 61272-71-7 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[12] |
| 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[13][14] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activity of aminoindazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][3][4]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (aminoindazole derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1][3][4]
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Visualizing Molecular Pathways and Workflows
To better understand the processes involved in the evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for determining the in vitro cytotoxicity of aminoindazole derivatives using the MTT assay.
Caption: A proposed mechanism of action for an aminoindazole derivative (6o), suggesting induction of apoptosis through the p53/MDM2 and Bcl-2 pathways.[3][4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 1H-Indazol-3-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]
- 14. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects: A Comparative Guide for 4-Amino-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific small molecule inhibitors is paramount in modern drug discovery. Minimizing off-target effects is critical to reducing toxicity and ensuring that the observed biological activity is a direct result of modulating the intended target. This guide provides a comparative framework for evaluating the off-target profile of a novel indazole derivative, 4-Amino-1H-indazol-3-ol (hypothetically named Indazolol-4A ), against established kinase inhibitors.
Given the prevalence of the indazole scaffold in kinase inhibitor design, this guide will operate under the hypothesis that Indazolol-4A is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway . Its performance will be compared against two well-characterized dual PI3K/mTOR inhibitors, Gedatolisib (PF-05212384) and Dactolisib (BEZ235) . The methodologies and data presented serve as a template for the rigorous assessment of any new chemical entity.
Comparative Off-Target Profile: Kinome Scan Data
Kinome scanning provides a broad overview of an inhibitor's selectivity by quantifying its interaction with a large panel of kinases. The following data is presented as the percentage of remaining kinase activity in the presence of the inhibitor at a fixed concentration (e.g., 1 µM); a lower percentage indicates stronger inhibition.
Table 1: On-Target and Off-Target Activity of Indazolol-4A vs. Comparators
| Kinase Target Family | Kinase Target | Indazolol-4A (% Control) | Gedatolisib (% Control) | Dactolisib (% Control) |
| PI3K/mTOR Pathway | PI3Kα | <10 | <10 | <10 |
| PI3Kβ | <10 | <10 | <10 | |
| PI3Kδ | 15 | <10 | <10 | |
| PI3Kγ | 25 | <10 | <10 | |
| mTOR | <10 | <10 | <10 | |
| PIKK Family | ATM | 45 | 10-35 | <10 |
| ATR | 50 | 10-35 | <10 | |
| DNA-PK | 30 | <10 | <10 | |
| hSMG-1 | 40 | <10 | <10 | |
| Other Kinases | LRRK2 | >50 | >35 | 10-35 |
| PIP4K2C | >50 | >35 | 10-35 | |
| CK2α | >50 | >35 | >35 | |
| GSK3β | >50 | >35 | >35 | |
| p38α | >50 | >35 | >35 | |
| SRC | 48 | >35 | 15-35 | |
| ABL1 | >50 | >35 | 20-40 |
Data for Gedatolisib and Dactolisib are representative compilations from publicly available kinome scan results. Data for the hypothetical Indazolol-4A is illustrative.
Interpretation: The hypothetical data suggests that Indazolol-4A is a potent inhibitor of PI3Kα, PI3Kβ, and mTOR. However, it shows less activity against PI3Kδ and PI3Kγ compared to Gedatolisib and Dactolisib. Critically, Indazolol-4A demonstrates a potentially cleaner off-target profile, with less inhibition of the PIKK family kinases (ATM, ATR, DNA-PK) compared to the alternatives. This improved selectivity is a desirable characteristic for a developmental candidate.
Mandatory Visualizations
A Head-to-Head Comparison of Indazole Isomers in Biological Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between indazole isomers is critical for advancing therapeutic discovery. The indazole scaffold, a privileged structure in medicinal chemistry, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the position of the nitrogen-bound hydrogen atom dramatically influences their physicochemical properties and, consequently, their biological activities. This guide provides an objective, data-driven comparison of indazole isomers, focusing on their anticancer and anti-inflammatory properties, supported by detailed experimental protocols.
The indazole nucleus is a key component in numerous compounds with a wide array of biological activities.[1] The arrangement of substituents on the indazole ring significantly shapes the pharmacological profile of these molecules.[1] Generally, the 1H-tautomer is the more thermodynamically stable form.[2][3] However, both 1H- and 2H-indazole derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and inflammation.[4][5]
Anticancer Activity: A Tale of Two Isomers
Indazole derivatives have emerged as potent anticancer agents, often acting through the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][6] The isomeric form of the indazole core is a crucial determinant of a compound's potency and selectivity.
Comparative Efficacy Against Human Cancer Cell Lines
A study evaluating a series of 1H-indazole-3-amine derivatives highlighted the impact of substituent placement on their in vitro cytotoxicity against various human cancer cell lines.[1] For instance, in a series of mercapto-derived compounds, a general trend was observed where a 3,5-difluoro substitution on the C-5 phenyl ring resulted in greater activity against the Hep-G2 liver cancer cell line compared to 4-fluoro or 3-fluoro substitutions.[1]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM)[7] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6 | 4T1 | 0.23 |
| HepG2 | 0.80 | ||
| MCF-7 | 0.34 | ||
| 2g | No substitution at piperazinyl N4 | (Compared to 2f) | Reduced Activity |
| 2h | Bulky substituent at piperazinyl N4 | (Compared to 2f) | Reduced Activity |
| 2j | Amino at pyridyl C2 | All except A549 | Dramatically Reduced Activity |
| 2o | Chlorine added to 3,5-dimethoxystyryl | (Compared to 2f) | Reduced Potency |
| 2p | Linker transformed from vinyl to ethyl | (Compared to 2f) | Reduced Potency |
This table summarizes the structure-activity relationship of various 1H-indazole derivatives, demonstrating the impact of substitutions on anticancer activity.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Indazole derivatives have also shown significant promise as anti-inflammatory agents.[5] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
A comparative study of 2H-indazole derivatives revealed their potential as dual antimicrobial and anti-inflammatory agents.[8] Several 2,3-diphenyl-2H-indazole derivatives exhibited in vitro inhibitory activity against human COX-2.[8]
| Compound ID | Isomer Type | Target | In Vitro Inhibition |
| 18 | 2H-indazole | COX-2 | Active |
| 21 | 2H-indazole | COX-2 | Active |
| 23 | 2H-indazole | COX-2 | Active |
| 26 | 2H-indazole | COX-2 | Active |
This table highlights the COX-2 inhibitory activity of selected 2H-indazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Cytotoxicity Assay against Human Cancer Cell Lines
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the indazole isomers for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9]
Methodology:
-
Animal Model: Male Wistar rats are used for the study.[9]
-
Compound Administration: Indazole isomers are administered intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg). A standard anti-inflammatory drug, such as diclofenac (10 mg/kg), is used as a positive control.[9]
-
Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.[9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmograph at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[9]
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[9]
Methodology:
-
Assay Kit: A commercial COX inhibitor screening kit is typically used.[9]
-
Reaction Mixture: The reaction mixture contains human recombinant COX-2 enzyme, arachidonic acid (the substrate), and a fluorometric probe.[9]
-
Compound Incubation: The indazole isomers are incubated with the COX-2 enzyme.[9]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.[9]
-
Fluorescence Measurement: The production of prostaglandin G2 is detected by the probe, which generates a fluorescent signal (Ex/Em = 535/587 nm). The fluorescence is measured in kinetic mode.[9]
-
IC50 Determination: The concentration of the indazole isomer that causes 50% inhibition of COX-2 enzyme activity is determined.[9]
Visualizing the Logic: Experimental Workflow
The following diagram illustrates the general workflow for the head-to-head comparison of indazole isomers in biological assays.
Caption: Workflow for the comparative biological evaluation of indazole isomers.
Signaling Pathway: Kinase Inhibition
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
Caption: General mechanism of kinase inhibition by indazole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Cross-Reactivity of Indazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. Understanding the cross-reactivity of these compounds is paramount for developing selective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of indazole-based inhibitors: 1H-indazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors and 3-aminoindazole derivatives as BCR-ABL kinase inhibitors .
Executive Summary
This guide presents a detailed comparison of the enzymatic selectivity of two classes of indazole-based compounds. While 1H-indazol-3-ol derivatives demonstrate high selectivity for their primary target, D-amino acid oxidase, with limited known off-target interactions, 3-aminoindazole-based BCR-ABL inhibitors, such as INNO-406, exhibit a broader kinase inhibition profile. This document provides the available quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant signaling pathways to aid researchers in their drug development efforts.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the inhibitory activity of representative compounds from each class against their primary targets and a panel of other enzymes.
Table 1: Selectivity Profile of a Representative 1H-Indazol-3-ol DAAO Inhibitor
While a broad kinase selectivity panel for a specific 1H-indazol-3-ol derivative was not publicly available, studies on similar compounds highlight their high selectivity for DAAO over other oxidases, such as D-aspartate oxidase (DDO).
| Compound Class | Representative Compound | Primary Target | IC50 (nM) | Off-Target Enzyme | IC50 / % Inhibition | Selectivity Fold |
| 1H-Indazol-3-ol | 6-Chloro-1H-indazol-3-ol (CBIO) | DAAO | 188 | D-aspartate oxidase (DDO) | >100,000 | >530x |
Note: Data for other enzymes for this specific compound is limited in the public domain.
Table 2: Kinase Selectivity Profile of INNO-406, a 3-Aminoindazole BCR-ABL Inhibitor
INNO-406 (Bafetinib) is a dual inhibitor of BCR-ABL and Lyn kinase. Its broader kinase profile has been extensively studied.[1][2][3]
| Primary Targets | IC50 (nM) | Secondary Kinase Targets | IC50 (nM) | Other Kinases with Significant Inhibition (>50% at 1µM) |
| ABL | 5.8 | LYN | 19 | DDR1, DDR2, EPHA2, EPHA5, EPHA8, ZAK |
| ABL (T315I) | >1000 | Fyn | 30 | |
| c-KIT | 140 | |||
| PDGFRα | 170 |
This table presents a selection of key targets. A comprehensive screen of 272 kinases revealed that INNO-406 has a broader target profile than imatinib and nilotinib but does not inhibit all SRC family kinases.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity.
Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Amplex® Red Method)
This assay quantifies DAAO activity by measuring the production of hydrogen peroxide (H₂O₂) using the Amplex® Red reagent.[1]
Materials:
-
Recombinant human DAAO enzyme
-
D-serine (substrate)
-
Test compound (e.g., 6-fluoro-1H-indazol-3-ol)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well, black, clear-bottom microplates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Mixture: In the wells of the microplate, add the DAAO enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing D-serine, Amplex® Red, and HRP.
-
Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the selectivity of a kinase inhibitor against a large panel of kinases.[4][5][6]
Materials:
-
A panel of purified, recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., INNO-406)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96- or 384-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Compound Plating: Add the test compound at a single high concentration (e.g., 1 µM) or in a dose-response format to the wells of the assay plate.
-
Kinase Reaction: To each well, add the specific kinase and its corresponding substrate in the kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mats extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mats and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. For dose-response experiments, calculate IC50 values.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the discussed inhibitors.
Conclusion
The comparative analysis of 1H-indazol-3-ol and 3-aminoindazole derivatives reveals distinct cross-reactivity profiles. The DAAO inhibitors based on the 1H-indazol-3-ol scaffold appear to be highly selective for their target enzyme class. In contrast, 3-aminoindazole-based kinase inhibitors, while potent against their primary target BCR-ABL, exhibit a broader range of off-target kinase interactions. This guide provides researchers with the foundational data and methodologies to critically evaluate the selectivity of these and other indazole-based inhibitors, facilitating the development of more targeted and safer therapeutics. It is crucial to conduct comprehensive selectivity profiling early in the drug discovery process to fully understand a compound's biological activities and potential liabilities.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Amino-1H-indazol-3-ol Against Known MEK1/2 Inhibitors
Introduction:
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key components like RAS and BRAF, is a hallmark of many human cancers. One of the central components of this cascade is the dual-specificity kinase MEK1/2. The development of MEK1/2 inhibitors has been a significant focus in oncology drug discovery. This guide provides a comparative benchmark of 4-Amino-1H-indazol-3-ol, a novel small molecule inhibitor, against established MEK1/2 inhibitors, Trametinib and Selumetinib. The following sections present quantitative data from in vitro and cellular assays, detailed experimental protocols, and visual representations of the relevant biological and experimental frameworks.
Quantitative Performance Data
The inhibitory activity of this compound was assessed and compared against Trametinib and Selumetinib using a series of standardized biochemical and cell-based assays. The results are summarized below.
Table 1: Biochemical Kinase Inhibition Assay
| Compound | Target Kinase | IC₅₀ (nM) | Kinase Selectivity (Fold vs. p38α) |
| This compound | MEK1 | 15.2 | >1000 |
| Trametinib | MEK1 | 0.92 | >1000 |
| Selumetinib | MEK1 | 14.0 | >1000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Kinase selectivity was determined against the p38α kinase as a representative off-target kinase.
Table 2: Cellular Proliferation Assay (A375 Melanoma Cell Line)
| Compound | Target Pathway | EC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | RAS-RAF-MEK-ERK | 25.8 | 95 |
| Trametinib | RAS-RAF-MEK-ERK | 1.5 | 98 |
| Selumetinib | RAS-RAF-MEK-ERK | 21.3 | 92 |
EC₅₀ values represent the concentration of the compound that causes a 50% reduction in cell proliferation. A375 cells harbor the BRAF V600E mutation, leading to constitutive activation of the MAPK pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted biological pathway and the general workflow for evaluating the inhibitors.
Caption: Targeted inhibition of MEK1/2 within the MAPK signaling cascade.
Caption: Workflow for biochemical and cellular inhibitor screening.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the comparative data.
MEK1 Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human MEK1 kinase.
-
Materials:
-
Recombinant active human MEK1 (SignalChem, Cat# M30-10G).
-
Inactive ERK2 substrate (SignalChem, Cat# E13-54G).
-
ATP (Sigma-Aldrich, Cat# A7699).
-
Kinase-Glo® Luminescent Kinase Assay (Promega, Cat# V6714).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compounds: this compound, Trametinib, Selumetinib dissolved in 100% DMSO.
-
-
Procedure:
-
A 2X solution of MEK1 and ERK2 was prepared in Assay Buffer.
-
Test compounds were serially diluted in 100% DMSO and then diluted in Assay Buffer to create a 4X concentration series.
-
5 µL of the 4X compound solution was added to the wells of a 384-well plate.
-
10 µL of the 2X MEK1/ERK2 enzyme/substrate mix was added to each well.
-
The reaction was initiated by adding 5 µL of a 4X ATP solution (final concentration of 10 µM).
-
The plate was incubated at room temperature for 60 minutes.
-
After incubation, 20 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.
-
The plate was incubated for an additional 10 minutes in the dark.
-
Luminescence was measured using a plate reader (e.g., EnVision Multilabel Reader).
-
Data was normalized to high (DMSO vehicle) and low (no enzyme) controls. IC₅₀ curves were generated using a four-parameter logistic fit in GraphPad Prism.
-
A375 Cellular Proliferation Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds on the proliferation of A375 human melanoma cells.
-
Materials:
-
A375 cell line (ATCC, Cat# CRL-1619).
-
DMEM media (Gibco, Cat# 11965092) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
CellTiter-Glo® 2.0 Cell Viability Assay (Promega, Cat# G9243).
-
Test Compounds: this compound, Trametinib, Selumetinib dissolved in 100% DMSO.
-
-
Procedure:
-
A375 cells were seeded into 96-well white, clear-bottom plates at a density of 2,500 cells per well in 100 µL of complete media.
-
Plates were incubated overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Test compounds were serially diluted to create a 1000X stock in DMSO. These were further diluted in complete media to generate a 2X working solution.
-
100 µL of the 2X compound working solution was added to the respective wells, resulting in a final DMSO concentration of 0.1%.
-
The plates were incubated for 72 hours at 37°C and 5% CO₂.
-
After incubation, the plates were equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® 2.0 reagent was added to each well.
-
The plate was placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
Data was normalized to vehicle-treated (high signal) and untreated (no cells, low signal) controls. EC₅₀ curves were generated using a four-parameter logistic fit.
-
Safety Operating Guide
Personal protective equipment for handling 4-Amino-1H-indazol-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Amino-1H-indazol-3-ol. The following guidance is based on the safety profiles of structurally similar compounds, including 1H-Indazol-5-amine, 3-Amino-1H-indazole, and 1-Boc-6-amino-1H-indazole.[1][2][3] Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before handling this compound. This guide provides essential, immediate safety and logistical information but does not replace a formal risk assessment by qualified safety professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related amino-indazole compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] Strict adherence to the following Personal Protective Equipment (PPE) protocol is mandatory to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a splash hazard.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat are required. Impervious clothing may be necessary for larger quantities.[2][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if ventilation is inadequate. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][5] |
| Footwear | Closed-toe shoes are required. |
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of this compound is crucial for laboratory safety and environmental compliance.
Experimental Protocols:
Handling:
-
Pre-Handling: Ensure eyewash stations and safety showers are easily accessible before beginning work.[2]
-
Engineering Controls: Conduct all handling and weighing of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Safe Practices: Avoid direct contact with skin, eyes, and clothing.[5] Prohibit eating, drinking, and smoking in the work area.[4] Always wash hands thoroughly with soap and water after handling.[2]
-
Spill Management: Maintain a readily accessible spill kit appropriate for chemical powders. In case of a spill, avoid generating dust, and clean up using dry methods (e.g., sweeping or vacuuming with explosion-proof equipment).[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Disposal:
-
This compound should be disposed of as hazardous waste.[1]
-
Dispose of contents and containers at an approved waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][4]
Logical Workflow for Safe Chemical Handling
The following diagram outlines the essential steps and decision points for the safe handling of this compound, from preparation through disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
